molecular formula C42H57FN6O6S B15568959 M-1211

M-1211

カタログ番号: B15568959
分子量: 793.0 g/mol
InChIキー: HFHVSSGMYSWPIR-UQRYKKFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

M-1211 is a useful research compound. Its molecular formula is C42H57FN6O6S and its molecular weight is 793.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H57FN6O6S

分子量

793.0 g/mol

IUPAC名

methyl N-[(1S,2R)-2-[(1R)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate

InChI

InChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)/t34-,35-,37-,38-,42+/m0/s1

InChIキー

HFHVSSGMYSWPIR-UQRYKKFOSA-N

製品の起源

United States

Foundational & Exploratory

M-1211 (M-1121): A Technical Guide to its Mechanism of Action as a Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of M-1211 (also known as M-1121), a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the signaling pathways involved, experimental methodologies for its evaluation, and key quantitative data from preclinical studies.

Core Mechanism of Action: Disrupting the Menin-MLL Oncogenic Axis

This compound is a potent, orally bioavailable small molecule designed to treat acute leukemias harboring MLL gene rearrangements (MLLr). The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin, encoded by the MEN1 gene. This compound functions by covalently binding to a specific cysteine residue in the MLL binding pocket of menin, effectively disrupting this crucial interaction.[1][2][3]

The disruption of the menin-MLL complex by this compound leads to the downregulation of downstream target genes, most notably HOXA9 and MEIS1.[1][2][3] These homeobox genes are essential for the maintenance of the leukemic state, and their suppression by this compound induces differentiation and apoptosis in MLLr leukemia cells.[1][4]

Signaling Pathway

The interaction between menin and MLL fusion proteins is a critical step in the development of MLL-rearranged leukemia. MLL fusion proteins recruit menin to chromatin, leading to the epigenetic upregulation of leukemogenic genes like HOXA9 and MEIS1. This compound physically obstructs this interaction, preventing the recruitment of the MLL fusion complex to its target genes and thereby inhibiting their transcription.

Menin_MLL_Inhibition Mechanism of this compound Action cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein DNA DNA (HOXA9, MEIS1 promoters) MLL_fusion->DNA Binds to Menin Menin Menin->MLL_fusion Interaction Transcription Leukemogenic Gene Transcription DNA->Transcription Initiates Leukemia Leukemia Progression Transcription->Leukemia M1211 This compound M1211->Menin Covalently Binds & Inhibits Interaction Apoptosis Cell Differentiation & Apoptosis M1211->Apoptosis

Diagram 1: this compound Inhibition of the Menin-MLL Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

In Vitro Activity
Cell LineTypeThis compound IC50 (nM)Reference
MOLM-13MLL-AF951.5[4][5]
MV4-11MLL-AF410.3[4][5]
KOPN-8MLL-ENL-[2]
HL-60MLL-wildtype>10,000[2]
K562MLL-wildtype>10,000[2]
In Vivo Efficacy in MV4-11 Xenograft Model
Treatment GroupDose (mg/kg, p.o.)ScheduleTumor Growth Inhibition (%)OutcomeReference
This compound100Daily for 26 days32 (reduction in avg. tumor volume)Tumor regression[2]
This compound300--Complete tumor regression in 10/10 mice[2]
Pharmacokinetic Properties in Mice
CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
This compound5---Low clearance, moderate volume of distribution[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Culture
  • MOLM-13 and MV4-11 Cell Lines: These human acute myeloid leukemia cell lines, harboring MLL-AF9 and MLL-AF4 fusions respectively, are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS).[6][7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][7] Sub-culturing is performed every 2-3 days to maintain a cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL.[6][7]

In Vitro Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow MTT Assay Workflow start Seed leukemia cells (e.g., MOLM-13, MV4-11) in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Diagram 2: Workflow for determining in vitro anti-proliferative activity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

To confirm the on-target effect of this compound, the expression levels of downstream target genes HOXA9 and MEIS1 are quantified using qRT-PCR.

  • Cell Treatment: Leukemia cells (e.g., MV4-11) are treated with this compound at various concentrations for 24 hours.[2]

  • RNA Isolation: Total RNA is extracted from the treated cells.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Subcutaneous Xenograft Mouse Model

The in vivo efficacy of this compound is evaluated using a subcutaneous xenograft model with MV4-11 cells.

  • Cell Implantation: A suspension of MV4-11 cells (typically 1 x 10^7 cells per mouse) mixed with Matrigel is injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[8]

  • Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at specified doses and schedules.[2]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[8]

  • Efficacy Evaluation: Anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Xenograft_Model_Workflow Subcutaneous Xenograft Model Workflow implant Subcutaneous implantation of MV4-11 cells into immunodeficient mice tumor_growth Tumor growth to ~100-150 mm³ implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Oral administration of This compound or vehicle randomize->treat monitor Monitor tumor volume and body weight treat->monitor evaluate Evaluate anti-tumor efficacy monitor->evaluate

Diagram 3: Workflow for in vivo efficacy studies.

Conclusion

This compound (M-1121) is a promising covalent inhibitor of the menin-MLL interaction with potent and selective activity against MLL-rearranged leukemias. Its mechanism of action, involving the disruption of a key oncogenic protein-protein interaction and subsequent downregulation of critical leukemogenic genes, has been well-characterized through a series of in vitro and in vivo studies. The preclinical data demonstrate significant anti-tumor efficacy and favorable pharmacokinetic properties, supporting its further development as a targeted therapy for this high-risk leukemia subtype. As of the latest available information, specific clinical trial identifiers for this compound have not been publicly disclosed. The clinical development landscape for menin inhibitors is rapidly evolving, with other compounds such as Revumenib and Ziftomenib currently in clinical trials.

References

The Function of M-1211 in MLL-rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis. A key driver of these leukemias is the aberrant interaction between the protein menin and the MLL fusion oncoprotein. This interaction is critical for the recruitment of the MLL fusion complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. M-1211 is a potent and orally bioavailable small molecule inhibitor that covalently targets the menin-MLL interaction, representing a promising therapeutic strategy for this challenging disease. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction to MLL-rearranged Leukemia

Chromosomal translocations involving the KMT2A gene (encoding MLL1) are a hallmark of a significant subset of acute leukemias, affecting both myeloid and lymphoid lineages. These rearrangements generate chimeric MLL fusion proteins that drive leukemogenesis by dysregulating gene expression. A critical cofactor for the oncogenic activity of MLL fusion proteins is the nuclear protein menin, encoded by the MEN1 gene. The interaction between menin and the N-terminal portion of the MLL fusion protein is essential for the localization of the oncoprotein to target gene promoters and the subsequent upregulation of key downstream targets, including the HOXA gene cluster and MEIS1. This dependency presents a compelling therapeutic target for the development of selective inhibitors.

This compound: A Covalent Inhibitor of the Menin-MLL Interaction

This compound is a novel small molecule designed to disrupt the critical protein-protein interaction between menin and MLL fusion proteins.

Mechanism of Action

This compound functions as a covalent inhibitor of menin. It specifically forms a covalent bond with Cysteine 329 (Cys329), a residue located within the MLL binding pocket of the menin protein.[1][2] This irreversible binding physically blocks the interaction between menin and the MLL fusion protein. By disrupting this interaction, this compound prevents the recruitment of the MLL fusion oncoprotein to the chromatin of target genes. This leads to a dose-dependent downregulation of the expression of critical leukemogenic genes, most notably HOXA9 and MEIS1.[1][2] The suppression of this oncogenic transcriptional program ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.

Signaling Pathway

The signaling pathway disrupted by this compound is central to the pathogenesis of MLL-rearranged leukemia. The following diagram illustrates this pathway and the point of intervention for this compound.

MLL_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target Promoters HOXA9_MEIS1 HOXA9 & MEIS1 Genes Chromatin->HOXA9_MEIS1 Recruits complex to Transcription Upregulated Transcription HOXA9_MEIS1->Transcription Leukemogenesis Leukemic Proliferation & Survival Transcription->Leukemogenesis M1211 This compound M1211->Menin Covalently binds to Cys329 (Inhibits Interaction)

Caption: Signaling pathway in MLL-rearranged leukemia and this compound's mechanism of action.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been evaluated across a panel of MLL-rearranged and MLL wild-type leukemia cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with other notable menin-MLL inhibitors.

Cell LineMLL StatusThis compound IC50 (nM)
MV4;11 MLL-AF410.3[3]
MOLM-13 MLL-AF951.5[3]
KOPN-8 MLL-ENLPotent Inhibition
SEM MLL-AF4Potent Inhibition
HL-60 MLL-WT>10,000
K562 MLL-WT>10,000

Table 1: In vitro anti-proliferative activity of this compound in various leukemia cell lines. Data sourced from publicly available preclinical studies.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function and efficacy of this compound in MLL-rearranged leukemia.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on MLL-rearranged leukemia cell lines.

Materials:

  • MLL-rearranged (e.g., MV4;11, MOLM-13) and MLL-wild-type (e.g., HL-60) leukemia cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the effect of this compound on the expression of MLL target genes.

Materials:

  • Treated and untreated leukemia cells

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat MLL-rearranged cells (e.g., MV4;11) with various concentrations of this compound for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression normalized to the housekeeping gene and relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is to confirm the disruption of the menin-MLL fusion protein interaction by this compound.

Materials:

  • Treated and untreated MLL-rearranged leukemia cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-menin, anti-MLL (N-terminus), and appropriate secondary antibodies

  • Protein A/G magnetic beads

  • SDS-PAGE gels and transfer system

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-MLL (N-terminus) antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-menin antibody to detect the co-immunoprecipitated menin.

    • Probe input samples with anti-menin and anti-MLL antibodies to confirm protein expression.

    • Develop the blot using a chemiluminescent substrate and image the results.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation Cell_Culture Cell Line Culture (MLLr and MLL-WT) Compound_Treatment Treatment with this compound (Dose-response) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Compound_Treatment->Gene_Expression Protein_Interaction Protein Interaction Assay (Co-IP & Western Blot) Compound_Treatment->Protein_Interaction IC50_Calc IC50 Determination Cell_Viability->IC50_Calc Gene_Fold_Change Relative Gene Expression (Fold Change) Gene_Expression->Gene_Fold_Change Interaction_Disruption Assessment of Menin-MLL Interaction Disruption Protein_Interaction->Interaction_Disruption Xenograft Xenograft Mouse Model (e.g., MV4;11) IC50_Calc->Xenograft InVivo_Treatment Oral Administration of this compound Xenograft->InVivo_Treatment Tumor_Regression Tumor Volume Measurement & Survival Analysis InVivo_Treatment->Tumor_Regression

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its covalent mechanism of action, leading to the irreversible inhibition of the critical menin-MLL interaction, provides a durable and potent anti-leukemic effect. The selective cytotoxicity of this compound towards MLL-rearranged cells, coupled with its oral bioavailability and demonstrated in vivo efficacy, underscores its potential as a targeted therapy for this high-risk patient population. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation menin-MLL inhibitors.

References

M-1211 (M-1121): A Technical Guide to its Covalent Inhibition of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between the nuclear protein menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical dependency for the development and progression of acute leukemias, particularly those harboring MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2] This protein-protein interaction (PPI) is essential for tethering the oncogenic MLL fusion complex to chromatin, leading to the aberrant expression of leukemogenic target genes such as HOXA9 and MEIS1.[1][3] Disrupting this interaction has emerged as a compelling therapeutic strategy. This document provides a detailed technical overview of M-1211 (also reported as M-1121), a potent, orally active, covalent inhibitor specifically designed to target the menin-MLL interaction. We will explore its mechanism of action, binding kinetics, cellular activity, and the experimental protocols used for its characterization.

The Menin-MLL Signaling Axis in Leukemia

Menin, encoded by the MEN1 gene, acts as a scaffold protein.[4][5] In the context of MLL-r leukemia, the N-terminal portion of the MLL fusion protein binds directly to a central pocket on menin.[4][6] This interaction is indispensable for the recruitment of the MLL fusion protein complex to target gene loci.[5][7] The subsequent histone methyltransferase activity of the complex leads to trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active transcription.[4] This results in the sustained high-level expression of genes like HOXA9 and MEIS1, which blocks hematopoietic differentiation and drives leukemic proliferation.[8][9] Small molecule inhibitors that occupy the MLL binding pocket on menin prevent this interaction, leading to the downregulation of these target genes, induction of cellular differentiation, and ultimately, apoptosis of the leukemia cells.[2][3]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin Protein Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex Chromatin Chromatin (HOXA9/MEIS1 loci) Menin_MLL_Complex->Chromatin Recruitment H3K4me3 H3K4 Trimethylation Chromatin->H3K4me3 Catalyzes Gene_Expression Upregulation of HOXA9 & MEIS1 H3K4me3->Gene_Expression Promotes Leukemogenesis Leukemic Proliferation & Differentiation Block Gene_Expression->Leukemogenesis M1211 This compound (Covalent Inhibitor) M1211->Menin Covalently Binds & Inhibits Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Mechanism of Action: Covalent Target Engagement

M-1121 is a covalent inhibitor that irreversibly binds to the menin protein.[9][10] Its mechanism involves establishing a covalent bond with the residue Cysteine 329 (Cys329), which is located within the MLL binding pocket of menin.[9][10][11] This targeted covalent modification physically blocks the binding of the MLL fusion protein, providing a durable and potent inhibition of the PPI. The co-crystal structure of M-1121 complexed with menin (PDB code: 7M4T) confirms its binding mode, showing key hydrogen bonds with Tyr323 and other interactions within the pocket that position the molecule for covalent reaction with Cys329.[9]

Covalent_Binding_Mechanism M1211 This compound (with electrophile) NonCovalent_Complex Reversible Non-covalent Complex M1211->NonCovalent_Complex Initial Binding Menin Menin Protein Cys329 Cysteine 329 (nucleophilic thiol) Menin->Cys329 Contains Menin->NonCovalent_Complex Covalent_Complex Irreversible Covalent Adduct NonCovalent_Complex->Covalent_Complex Covalent Bond Formation (Reaction with Cys329) MLL_Binding_Blocked MLL Interaction Blocked Covalent_Complex->MLL_Binding_Blocked Results in

Caption: Mechanism of this compound covalent binding to Menin Cys329.

Quantitative Data Summary

M-1121 demonstrates potent binding to menin and selective, high-potency anti-proliferative activity against human leukemia cell lines with MLL rearrangements.

Table 1: Biochemical and Cellular Potency of M-1121
Assay TypeTarget/Cell LineGene ArrangementIC50 / GI50 (nM)Reference
Fluorescence PolarizationMenin BindingN/A3.2 nM[9]
Cell ProliferationMV4;11 MLL-AF410.3 nM[12]
Cell ProliferationMOLM-13 MLL-AF951.5 nM[12]
Cell ProliferationKOPN-8 MLL-ENL25.4 nM[9]
Cell ProliferationSEMK2 MLL-AF434.6 nM[9]
Cell ProliferationK562 MLL-WT (CML)> 10,000 nM[9][12]
Cell ProliferationU937 MLL-WT (AML)> 10,000 nM[9]
Cell ProliferationHL-60 MLL-WT (AML)> 10,000 nM[9]

Data compiled from multiple sources. IC50 values represent the concentration for 50% inhibition in biochemical or cellular assays. GI50 represents the concentration for 50% growth inhibition.

Table 2: In Vivo Antitumor Activity of M-1121
ModelDosingOutcomeReference
MV4;11 Subcutaneous Xenograft100 mg/kg, p.o. daily32% tumor volume reduction by day 26[11]
MV4;11 Subcutaneous Xenograft300 mg/kg, p.o. dailyComplete tumor regression in 10/10 mice[11]

Key Experimental Protocols

The characterization of menin-MLL inhibitors like M-1121 relies on a tiered approach, moving from biochemical validation of target binding to confirmation of on-target effects in a cellular context.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_invivo In Vivo Models FP_Assay Fluorescence Polarization (FP) Binding Assay Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) FP_Assay->Proliferation Validate Cellular Potency Gene_Expression Gene Expression Analysis (qRT-PCR) Proliferation->Gene_Expression Confirm Mechanism Xenograft Mouse Xenograft Tumor Models Gene_Expression->Xenograft Assess In Vivo Efficacy

Caption: Standard experimental workflow for Menin-MLL inhibitor validation.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is used to quantify the binding affinity of inhibitors to the menin protein.[13]

  • Principle: A fluorescein-labeled peptide derived from the MLL protein (e.g., FLSN_MLL) is incubated with purified full-length menin protein. When the small, fluorescently-labeled peptide is bound to the much larger menin protein, its rotation in solution is slowed, resulting in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will displace the MLL peptide, which will then tumble more rapidly in solution, causing a decrease in the FP signal.[13]

  • Protocol Outline:

    • Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL-derived peptide (e.g., MLL4-15), assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Procedure: a. Add serial dilutions of the test compound (M-1121) or DMSO vehicle control to wells of a black, low-volume 384-well plate. b. Add a pre-mixed solution of menin protein and the fluorescent MLL peptide to each well. c. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. d. Measure fluorescence polarization on a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular fluorescence intensity.

    • Data Analysis: The decrease in FP signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

These assays measure the effect of the inhibitor on the growth and viability of leukemia cell lines.

  • Principle: The assay quantifies the number of viable cells after a period of incubation with the test compound. Methods like CellTiter-Glo measure ATP levels as an indicator of metabolic activity and cell viability, while MTT assays measure the metabolic reduction of a tetrazolium salt.

  • Protocol Outline (using CellTiter-Glo as an example):

    • Cell Plating: Plate leukemia cells (e.g., MV4;11, MOLM-13) in 96-well flat-bottom microtiter plates at a determined optimal density (e.g., 1 x 10^5 cells/mL) in culture medium.[13]

    • Compound Treatment: Add serial dilutions of M-1121 (typically from a stock solution in DMSO) or a DMSO vehicle control to the wells. Ensure the final DMSO concentration is consistent and low (e.g., 0.25%) across all wells.[13]

    • Incubation: Incubate the plates in a humidified 5% CO2 incubator at 37°C for a defined period (e.g., 72-96 hours).

    • Lysis and Signal Detection: a. Equilibrate the plate and CellTiter-Glo reagent to room temperature. b. Add CellTiter-Glo reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase using the released ATP. c. Measure luminescence on a plate reader.

    • Data Analysis: Luminescence values are normalized to the vehicle control. The normalized data is plotted against compound concentration to calculate the GI50 or IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to confirm that the inhibitor's anti-proliferative effect is mediated by the intended mechanism—the downregulation of MLL target genes.[9]

  • Principle: qRT-PCR measures the mRNA levels of specific genes of interest (HOXA9, MEIS1) relative to a stable housekeeping gene (e.g., GAPDH, ACTB). A decrease in the mRNA levels of HOXA9 and MEIS1 following treatment with M-1121 confirms on-target activity.

  • Protocol Outline:

    • Cell Treatment: Treat leukemia cells (e.g., MV4;11) with various concentrations of M-1121 or DMSO control for a specified time (e.g., 24 hours).[9]

    • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Real-Time PCR: a. Prepare a reaction mixture containing cDNA template, gene-specific primers for HOXA9, MEIS1, and a housekeeping gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix. b. Run the reaction on a real-time PCR instrument. The instrument monitors the fluorescence increase in real-time as the target DNA is amplified.

    • Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression for treated samples compared to the vehicle control, after normalization to the housekeeping gene.

Conclusion

This compound (M-1121) is a highly potent and selective covalent inhibitor of the menin-MLL interaction. Through its irreversible binding to Cys329 in the MLL binding pocket of menin, it effectively disrupts a key oncogenic driver pathway in MLL-r leukemias.[9][11] Biochemical and cellular data robustly support its mechanism of action, demonstrating potent target binding, selective inhibition of MLL-r leukemia cell growth, and dose-dependent downregulation of critical target genes HOXA9 and MEIS1.[9] The promising in vivo data, showing complete tumor regression at tolerated doses, underscores the potential of this covalent inhibition strategy as a therapeutic approach for this high-risk patient population.[11] The protocols and data presented herein provide a comprehensive technical foundation for researchers engaged in the study and development of menin-targeted therapies.

References

The Menin-MLL Inhibitor M-1211: A Technical Guide to its Impact on HOXA9 and MEIS1 Gene Expression in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of M-1211 (M-1121), a potent and selective covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Overexpression of the homeobox genes HOXA9 and MEIS1 is a hallmark of aggressive subtypes of acute myeloid leukemia (AML), particularly those with MLL rearrangements.[1] The menin-MLL interaction is critical for the transcriptional activation of these oncogenes.[2][3] this compound disrupts this interaction, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemic cell growth. This document details the core mechanism of action, presents quantitative data on its cellular effects, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the Menin-MLL Axis

In acute myeloid leukemia (AML) with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the resulting MLL fusion proteins are critical drivers of leukemogenesis.[4] These fusion proteins require interaction with the scaffold protein menin to effectively bind to chromatin and activate the transcription of downstream target genes, most notably HOXA9 and its essential cofactor MEIS1.[2][3] The constitutive high expression of HOXA9 and MEIS1 is crucial for blocking hematopoietic differentiation and promoting the proliferation of leukemia cells.[5]

This compound is a small molecule inhibitor designed to specifically disrupt the menin-MLL interaction. By binding to menin, this compound prevents the recruitment of the MLL fusion protein complex to the promoter regions of target genes like HOXA9 and MEIS1.[6][7] This leads to a dose-dependent decrease in the transcription of these genes, which in turn inhibits the proliferation of MLL-rearranged leukemia cells and can induce their differentiation.[6]

cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein HOXA9_MEIS1_promoter HOXA9/MEIS1 Promoter MLL_fusion->HOXA9_MEIS1_promoter Binds and Activates M1211 This compound M1211->Menin Inhibits Interaction HOXA9_MEIS1_gene HOXA9 & MEIS1 Genes HOXA9_MEIS1_promoter->HOXA9_MEIS1_gene Initiates Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Differentiation Block) HOXA9_MEIS1_gene->Leukemogenesis Drives

Figure 1: this compound Mechanism of Action.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on MLL-rearranged leukemia cell lines.

Table 1: In Vitro Cell Viability

Cell LineMLL StatusIC50 (nM)Assay TypeCitation(s)
MV4;11MLL-AF410.3CellTiter-Glo®[7]
MOLM-13MLL-AF951.5CellTiter-Glo®[7]

Table 2: Gene Expression Downregulation in MV4;11 Cells

GeneThis compound ConcentrationDurationMethodResultCitation(s)
HOXA90-100 nM24 hoursqRT-PCRDose-dependent downregulation[6]
MEIS10-100 nM24 hoursqRT-PCRDose-dependent downregulation[6]

Table 3: In Vivo Antitumor Activity in MV4;11 Xenograft Model

Treatment GroupDosingDurationOutcomeCitation(s)
This compound100 mg/kg, p.o.26 days32% reduction in average tumor volume[6]
This compound300 mg/kg, p.o.-Complete tumor regression in 10/10 mice[6]

Detailed Experimental Protocols

Cell Culture
  • Cell Lines: MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) human leukemia cell lines.

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cell Viability Assay (CellTiter-Glo®)

start Start plate_cells Plate leukemia cells in 96-well opaque plates start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound incubate Incubate for 72-96 hours add_compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent incubate_lysis Incubate for 10 min (to lyse cells) add_reagent->incubate_lysis read_luminescence Read luminescence incubate_lysis->read_luminescence analyze Analyze data and calculate IC50 read_luminescence->analyze end End analyze->end

Figure 2: Cell Viability Assay Workflow.
  • Cell Plating: Seed MV4;11 or MOLM-13 cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the log of the this compound concentration. Determine the IC50 value using a non-linear regression model.

Quantitative Real-Time PCR (qRT-PCR)
  • Cell Treatment: Plate MV4;11 cells and treat with varying concentrations of this compound (e.g., 0, 10, 30, 100 nM) for 24 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Note: Specific primer sequences should be designed and validated to ensure specificity and efficiency.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HOXA9 and MEIS1 to the housekeeping gene.

In Vivo Xenograft Model

start Start implant_cells Subcutaneously implant MV4;11 cells into immunocompromised mice start->implant_cells monitor_tumors Monitor tumor growth implant_cells->monitor_tumors randomize Randomize mice into treatment groups when tumors reach a specific volume monitor_tumors->randomize treat Administer this compound or vehicle (oral gavage) randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Endpoint: Analyze tumor size and other parameters measure->endpoint end End endpoint->end

Figure 3: In Vivo Xenograft Study Workflow.
  • Animal Model: Utilize female immunodeficient mice (e.g., C.B-17 SCID or NSG), 5-6 weeks of age.

  • Cell Implantation: Subcutaneously implant 5 x 10^6 MV4;11 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at the desired doses (e.g., 100 mg/kg or 300 mg/kg) daily. The control group receives the vehicle.

  • Monitoring: Monitor animal health and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).

Conclusion

This compound represents a promising therapeutic strategy for AML with MLL rearrangements by directly targeting a key dependency of these leukemias: the menin-MLL interaction required for the expression of the oncogenes HOXA9 and MEIS1. The data presented in this guide demonstrate its potent and selective activity in vitro and in vivo. The detailed protocols provide a framework for the further investigation and preclinical evaluation of this compound and other inhibitors of this critical signaling pathway.

References

Preclinical Pharmacology of M-1211 (M-1121): A Covalent Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of M-1211 (also referred to as M-1121), a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the menin-MLL axis in acute leukemias.

Core Mechanism of Action

This compound is a novel therapeutic agent designed to disrupt the critical interaction between menin and MLL fusion proteins, which are key drivers of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The inhibitor functions through a covalent binding mechanism, establishing a stable bond with Cysteine 329 within the MLL binding pocket of the menin protein.[1][2] This irreversible inhibition effectively blocks the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of key downstream target genes, notably HOXA9 and MEIS1.[1][2][3] The suppression of this oncogenic transcriptional program ultimately induces differentiation and apoptosis in leukemia cells harboring MLL rearrangements.

cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to HOXA9_MEIS1 HOXA9 & MEIS1 Genes DNA->HOXA9_MEIS1 Promotes Transcription of Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives M1211 This compound M1211->Menin Covalently Binds & Inhibits Interaction

Caption: Mechanism of Action of this compound.

In Vitro Activity and Selectivity

This compound demonstrates potent and selective anti-proliferative activity against leukemia cell lines with MLL rearrangements, while exhibiting minimal effects on cells with wild-type MLL.

Cell LineMLL StatusIC50 (nM)Reference
MOLM-13MLL-AF951.5[1]
MV-4-11MLL-AF410.3[1]
KOPN-8MLL-AF4Data Not Available
RS4;11MLL-AF4Data Not Available
K562MLL wild-type>10,000[1]
HL-60MLL wild-type>10,000[1]
U937MLL wild-type>10,000[1]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable, with a low clearance and a moderate volume of distribution. These favorable properties support its development as an oral therapeutic agent.

ParameterValueSpeciesDosingReference
ClearanceLowMouse5 mg/kg, p.o.[4]
Volume of DistributionModerateMouse5 mg/kg, p.o.[4]
Oral BioavailabilityOrally BioavailableMouseNot Specified[1][3]

In Vivo Efficacy

This compound has shown significant, dose-dependent anti-tumor activity in preclinical xenograft models of MLL-rearranged leukemia.

Subcutaneous MV-4-11 Xenograft Model

In a subcutaneous MV-4-11 xenograft mouse model, oral administration of this compound led to substantial tumor growth inhibition and regression.

DoseScheduleOutcomeReference
100 mg/kgp.o. daily32% reduction in average tumor volume by day 26[4]
300 mg/kgp.o. dailyComplete tumor regression in 10 out of 10 mice, with no regrowth detected up to one month post-treatment[4]
Disseminated MV-4-11 Xenograft Model

This compound also demonstrated potent efficacy in a disseminated MV-4-11 leukemia model, indicating its potential for treating systemic disease.[1][3]

Experimental Protocols

Cell Proliferation Assay
  • Cell Lines: MOLM-13, MV-4-11, K562, HL-60, U937.

  • Method: Cells were seeded in appropriate culture medium and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

  • Endpoint: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from dose-response curves.

start Seed Leukemia Cells treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence calculate Calculate IC50 Values read_luminescence->calculate

Caption: Cell Proliferation Assay Workflow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • Cell Line: MV-4-11.

  • Method: Cells were treated with this compound (e.g., 0-100 nM) for 24 hours. Total RNA was extracted, reverse transcribed to cDNA, and subjected to qRT-PCR analysis.

  • Target Genes: HOXA9, MEIS1.

  • Analysis: Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH) and quantified using the delta-delta Ct method.

start Treat MV-4-11 Cells with this compound extract_rna Extract Total RNA start->extract_rna rt Reverse Transcription (RNA to cDNA) extract_rna->rt qpcr Perform qRT-PCR with Primers for HOXA9, MEIS1, and Housekeeping Gene rt->qpcr analyze Analyze Gene Expression (Delta-Delta Ct Method) qpcr->analyze

Caption: qRT-PCR Experimental Workflow.
In Vivo Xenograft Studies

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: MV-4-11.

  • Subcutaneous Model: MV-4-11 cells were injected subcutaneously into the flank of the mice. Once tumors were established, mice were treated with this compound or vehicle control via oral gavage. Tumor volume was measured regularly.

  • Disseminated Model: MV-4-11 cells were injected intravenously to establish systemic disease. Treatment with this compound was initiated, and disease progression was monitored.

  • Endpoints: Tumor growth inhibition, tumor regression, and overall survival.

Conclusion

The preclinical data for this compound (M-1121) strongly support its development as a targeted therapy for acute leukemias with MLL rearrangements. Its covalent mechanism of action, potent and selective in vitro activity, favorable pharmacokinetic profile, and robust in vivo efficacy highlight its potential to be a valuable addition to the therapeutic landscape for this high-risk patient population. Further clinical investigation is warranted to determine its safety and efficacy in humans.

References

The Critical Role of the Menin-MLL Interaction in Leukemogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor clinical outcomes. A crucial molecular dependency in these leukemias is the protein-protein interaction between menin, a product of the MEN1 gene, and the N-terminus of the MLL protein, which is retained in all MLL fusion oncoproteins. This interaction is indispensable for the leukemogenic activity of MLL fusions, making it a prime therapeutic target. This technical guide provides an in-depth exploration of the menin-MLL interaction's role in leukemogenesis, detailing the underlying molecular mechanisms, summarizing key quantitative data on targeted inhibitors, and providing comprehensive experimental protocols for studying this critical interaction.

Introduction: The Menin-MLL Axis in MLL-Rearranged Leukemias

Chromosomal translocations involving the MLL gene (also known as KMT2A) on chromosome 11q23 are a hallmark of a high-risk subset of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These rearrangements generate chimeric fusion proteins where the N-terminal portion of MLL is fused to one of over 80 different partner proteins.[1] A common feature of all MLL fusion proteins is the retention of the N-terminal fragment that directly binds to menin.[2]

Menin, traditionally known as a tumor suppressor in the context of multiple endocrine neoplasia type 1 (MEN1) syndrome, paradoxically functions as an essential oncogenic cofactor for MLL fusion proteins.[3][4] The interaction between menin and the MLL fusion protein is critical for tethering the oncoprotein to chromatin at specific gene loci.[5] This recruitment leads to the aberrant and sustained expression of key downstream target genes, most notably HOXA9 and MEIS1, which are master regulators of hematopoietic stem cell proliferation and self-renewal.[4][6] The overexpression of these genes drives leukemic transformation by promoting proliferation and blocking differentiation of hematopoietic progenitors.[6]

The dependency of MLL-rearranged leukemias on the menin-MLL interaction has spurred the development of small molecule inhibitors that disrupt this protein-protein interface. These inhibitors have shown significant promise in preclinical models, leading to the downregulation of oncogenic gene expression programs, induction of differentiation, and apoptosis in leukemia cells.[1][3]

Molecular Mechanism of Menin-MLL in Leukemogenesis

The MLL fusion protein, through its interaction with menin, hijacks the cellular transcriptional machinery to drive a leukemogenic program. Menin acts as a scaffold, linking the MLL fusion protein to the chromatin.[7] This interaction is further stabilized by the lens epithelium-derived growth factor (LEDGF/p75), which tethers the menin-MLL complex to chromatin, particularly at H3K36me3-marked active gene bodies.[5][8]

Once recruited to target gene promoters, the MLL fusion protein complex, which often includes other cofactors like DOT1L, leads to epigenetic modifications that favor active transcription.[4] This includes the methylation of histone H3 at lysine (B10760008) 79 (H3K79me2), a mark associated with transcriptional elongation.[9] The sustained transcriptional activation of genes like HOXA9 and MEIS1 is the central molecular event driving the leukemic phenotype.[6]

Small molecule inhibitors of the menin-MLL interaction competitively bind to a hydrophobic pocket on menin that is recognized by the N-terminus of MLL.[2][10] This prevents the MLL fusion protein from associating with menin, leading to its eviction from the chromatin of target genes.[6] Consequently, the aberrant transcriptional program is shut down, resulting in the downregulation of HOXA9 and MEIS1, and the induction of myeloid differentiation and apoptosis.[1][6]

Menin_MLL_Leukemogenesis Mechanism of Menin-MLL in Leukemogenesis cluster_nucleus Nucleus cluster_chromatin Chromatin TargetGenes Target Genes (HOXA9, MEIS1) Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) TargetGenes->Leukemogenesis MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction LEDGF LEDGF Menin->LEDGF Interaction Transcriptional_Machinery Transcriptional Machinery (e.g., DOT1L, p-TEFb) Menin->Transcriptional_Machinery Recruitment LEDGF->TargetGenes Tethering to Chromatin Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Inhibition Transcriptional_Machinery->TargetGenes Transcriptional Activation

Caption: Signaling pathway of Menin-MLL interaction in leukemogenesis.

Quantitative Data on Menin-MLL Inhibitors

The development of small molecule inhibitors targeting the menin-MLL interaction has provided valuable tools to probe the biology of MLL-rearranged leukemias and has shown significant therapeutic potential. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal growth inhibition (GI50) or IC50 in cellular proliferation assays.

Table 1: IC50 Values of Menin-MLL Inhibitors in Biochemical Assays

CompoundIC50 (nM)Assay Type
MI-11,900Fluorescence Polarization
MI-2446Fluorescence Polarization[10]
MI-3648Fluorescence Polarization[1]
MI-46315.3Fluorescence Polarization[1][10]
MI-50314.7Fluorescence Polarization[1][10]
M-8081 - 4Not Specified[10]
M-112110.3 - 51.5Not Specified[10]
D0060-3197.46Fluorescence Polarization[11]
MI-1481 (28)3.6Fluorescence Polarization[12]

Table 2: Anti-proliferative Activity (GI50/IC50) of Menin-MLL Inhibitors in Leukemia Cell Lines

CompoundCell LineMLL FusionGI50/IC50 (nM)
MI-2MV-4-11MLL-AF4~20,000
MI-3MV-4-11MLL-AF4~20,000
MI-463MLL-AF9 transformed BMCsMLL-AF9~100
MI-503MV-4-11MLL-AF4~100
MI-503MOLM-13MLL-AF9~100
M-808MV-4-11MLL-AF44[10]
M-808MOLM-13MLL-AF91[10]
M-1121MV-4-11MLL-AF410.3[10]
M-1121MOLM-13MLL-AF951.5[10]
D0060-319MV-4-11MLL-AF44.0[11]
D0060-319MOLM-13MLL-AF91.7[11]
MI-1481 (28)MLL-AF9 transformed BMCsMLL-AF934[12]
ML227MV4;11MLL-AF415,000 - 20,000[13]
ML227ML-2MLL-AF615,000 - 20,000[13]
ML227KOPN-8MLL-ENL15,000 - 20,000[13]

Table 3: Effect of Menin-MLL Inhibitors on Downstream Target Gene Expression

CompoundCell Line/ModelTarget GeneFold Change/Percent Reduction
MI-2MLL-AF9 transformed BMCsHoxa9>80% decrease[6]
MI-2MLL-AF9 transformed BMCsMeis1>80% decrease[6]
MI-463MLL-AF9 transformed BMCsHoxa9Significant decrease[14]
MI-463MLL-AF9 transformed BMCsMeis1Significant decrease[14]
MI-503MV4;11 xenograftHOXA9Significant decrease[14]
MI-503MV4;11 xenograftMEIS1Significant decrease[14]
MI-1481 (28)MV4;11HOXA9~50% decrease[12]
MI-1481 (28)MV4;11MEIS1~70% decrease[12]
VTP50469MOLM13MLL-AF9 targetsSignificant suppression
MI-2-2MLL-AF9, MLL-AF6, MLL-AF1p transformed BMCsHoxa9Significant decrease[9]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

Co-IP is a powerful technique to study protein-protein interactions in their native cellular context. This protocol is designed to immunoprecipitate menin and detect the co-immunoprecipitation of an MLL fusion protein.

CoIP_Workflow Co-Immunoprecipitation Workflow Start Start: MLL-rearranged leukemia cells CellLysis 1. Cell Lysis (Non-denaturing buffer) Start->CellLysis PreClearing 2. Pre-clearing with control IgG and beads CellLysis->PreClearing AntibodyIncubation 3. Incubation with anti-Menin antibody PreClearing->AntibodyIncubation BeadIncubation 4. Incubation with Protein A/G beads AntibodyIncubation->BeadIncubation Washing 5. Washing to remove non-specific binding BeadIncubation->Washing Elution 6. Elution of protein complexes Washing->Elution Analysis 7. Western Blot Analysis (Detect MLL fusion protein) Elution->Analysis End End: Confirmation of Menin-MLL interaction Analysis->End ChIP_Workflow Chromatin Immunoprecipitation Workflow Start Start: MLL-rearranged leukemia cells Crosslinking 1. Cross-linking with formaldehyde Start->Crosslinking CellLysis 2. Cell Lysis and Chromatin Shearing (Sonication) Crosslinking->CellLysis Immunoprecipitation 3. Immunoprecipitation with specific antibody (anti-Menin or anti-MLL) CellLysis->Immunoprecipitation Washing 4. Washing to remove non-specific binding Immunoprecipitation->Washing ElutionReverseCrosslinking 5. Elution and Reverse Cross-linking Washing->ElutionReverseCrosslinking DNAPurification 6. DNA Purification ElutionReverseCrosslinking->DNAPurification Analysis 7. qPCR or Sequencing (ChIP-qPCR or ChIP-seq) DNAPurification->Analysis End End: Quantification of protein occupancy at target genes Analysis->End

References

Introduction to M-1211: A Covalent Inhibitor of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to M-1211, a chemical probe for menin biology, designed for researchers, scientists, and drug development professionals.

Menin, a protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes, including gene expression and cell signaling.[1][2][3] While it functions as a tumor suppressor in endocrine tissues, menin plays an oncogenic role in certain types of acute leukemia.[2][3] This pro-leukemic activity is primarily driven by its direct interaction with the N-terminal region of Mixed Lineage Leukemia (MLL) wild-type and MLL fusion proteins.[4][5][6] This interaction is essential for tethering the MLL complex to chromatin, leading to the upregulation of key target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis.[7][8][9][10]

The disruption of the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for MLL-rearranged (MLL-r) and NPM1-mutated (NPM1mut) acute leukemias.[3][5][7][10] this compound (also reported as M-1121) is a potent, orally active, covalent inhibitor designed to specifically target this interaction.[6][11] By binding to menin, this compound blocks the recruitment of MLL fusion proteins to chromatin, leading to the downregulation of their target genes, induction of leukemic cell differentiation, and ultimately, tumor regression.[6][9][10][11] This document provides a comprehensive technical overview of this compound as a chemical probe for studying menin biology and as a potential therapeutic agent.

Mechanism of Action

This compound functions by covalently binding to cysteine 329, located within the MLL binding pocket of the menin protein.[11] This irreversible binding physically obstructs the interaction between menin and MLL fusion proteins.[11] The disruption of this complex prevents the aberrant recruitment of histone methyltransferases to the promoters of leukemogenic genes.[9] Consequently, the expression of critical MLL target genes, such as HOXA9 and MEIS1, is significantly downregulated.[10][11] This specific, on-target mechanism reverses the leukemogenic program, leading to the differentiation and apoptosis of MLL-rearranged leukemia cells.[8][9]

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeCell LineTarget/EndpointThis compound Activity
Cellular Growth InhibitionMV4;11 (MLL-AF4)GI₅₀10 nM[6]
Cellular Growth InhibitionMOLM-13 (MLL-AF9)GI₅₀51 nM[6]
Gene ExpressionMV4;11 (MLL-AF4)Dose-dependent downregulation of HOXA9 and MEIS1Effective at concentrations of 0-100 nM[11]

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV4;11 cells)

DosageAdministration RouteTreatment DurationOutcome
100 mg/kgOral (p.o.)26 days32% reduction in average tumor volume[11]
300 mg/kgOral (p.o.)Not specifiedComplete tumor regression in 10 out of 10 mice[11]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueAdministration Route
Oral Bioavailability (F)49%[6]Oral (p.o.)
ClearanceLow[11]Oral (p.o.)
Volume of DistributionModerate[11]Oral (p.o.)

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of this compound to inhibit the interaction between menin and an MLL-derived peptide.

  • Materials:

    • Recombinant human menin protein.

    • Fluorescein-labeled MBM1 peptide (a high-affinity MLL-derived peptide).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • This compound stock solution in DMSO.

    • 384-well black plates.

    • Plate reader with fluorescence polarization capabilities.

  • Protocol:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well plate, add the this compound dilutions. Include wells with DMSO only as a negative control (100% binding) and wells without menin as a positive control (0% binding).

    • Add a solution of recombinant menin protein to each well (except the 0% binding control) and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Add the fluorescein-labeled MBM1 peptide to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).

    • Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (GI₅₀).

  • Materials:

    • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

    • Wild-type MLL cell lines (e.g., K562) as a negative control for selectivity.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound stock solution in DMSO.

    • 96-well clear plates.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Protocol:

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.

    • Prepare a serial dilution of this compound in the complete culture medium.

    • Add the this compound dilutions to the cells. Include DMSO-only wells as a vehicle control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

    • Normalize the data to the vehicle control and calculate the GI₅₀ value by plotting the percent viability against the log of the this compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the downregulation of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.

  • Materials:

    • MV4;11 cells.

    • This compound.

    • RNA extraction kit (e.g., RNeasy Kit).

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

    • qPCR instrument.

  • Protocol:

    • Treat MV4;11 cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24 hours.

    • Harvest the cells and extract total RNA using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene (GAPDH) using the synthesized cDNA, primers, and qPCR master mix.

    • Run the qPCR reactions on a thermal cycler.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Visualizations

Signaling Pathway and Mechanism of this compound

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction Chromatin Chromatin Menin->Chromatin Binds to MLL_fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9 / MEIS1 Genes Transcription Aberrant Transcription HOXA9_MEIS1->Transcription Leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis M1211 This compound M1211->Menin Covalently Binds & Inhibits Interaction

Caption: Mechanism of this compound in disrupting the oncogenic Menin-MLL interaction.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implant Implant MV4;11 leukemia cells subcutaneously into mice start->implant tumor_growth Allow tumors to grow to a palpable size (e.g., ~150 mm³) implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (p.o.) or vehicle daily randomize->treat monitor Monitor tumor volume and body weight twice weekly treat->monitor endpoint Continue treatment for a defined period (e.g., 26 days) or until endpoint monitor->endpoint analysis Analyze tumor growth inhibition and assess tolerability endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Logical Relationship of this compound's Effect

Logical_Flow A This compound Administration B Binding to Menin in MLL Pocket A->B C Disruption of Menin-MLL Interaction B->C D Downregulation of HOXA9 & MEIS1 Genes C->D E Induction of Cell Differentiation & Apoptosis D->E F Inhibition of Leukemia Cell Growth E->F G Tumor Regression (In Vivo) F->G

Caption: The cause-and-effect cascade of this compound from administration to anti-tumor effect.

References

Methodological & Application

Application Notes and Protocols for DS-1211 in Mouse Models of Ectopic Calcification

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "M-1211" did not yield specific results. However, substantial data exists for DS-1211 , a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). The following information pertains to DS-1211, which has been investigated in mouse models of pseudoxanthoma elasticum (PXE), a genetic disorder characterized by ectopic calcification, not in cancer xenograft models.

Introduction

DS-1211 is a novel, orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is a key enzyme that hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[3][4] By inhibiting TNAP, DS-1211 increases the levels of PPi, thereby preventing or reducing pathological soft tissue calcification.[2][5] Preclinical studies in mouse models of pseudoxanthoma elasticum (PXE), such as the KK/HlJ and ABCC6-/- mice, have demonstrated the efficacy of DS-1211 in a dose-dependent manner.[5][6] These notes provide a summary of the available data and protocols for the administration of DS-1211 in these mouse models.

Mechanism of Action of DS-1211

DS-1211 functions by inhibiting the enzymatic activity of TNAP. TNAP is an ectoenzyme that plays a crucial role in regulating the extracellular concentration of inorganic pyrophosphate (PPi).[3][7] PPi is a natural inhibitor of hydroxyapatite (B223615) crystal formation and deposition, the primary mineral component of bone and pathological calcifications.[8] In pathological conditions like PXE, which can be modeled in ABCC6-/- mice, there is a deficiency in circulating PPi, leading to ectopic calcification in soft tissues.[5][9]

DS-1211 acts as an uncompetitive inhibitor of TNAP.[1][2] This inhibition leads to an increase in the systemic concentration of PPi. The elevated PPi levels then effectively inhibit the progression of soft tissue calcification.[5] The selectivity of DS-1211 for TNAP over other alkaline phosphatase isozymes, such as intestinal (IAP) and placental (PLAP) alkaline phosphatase, is a key characteristic, minimizing off-target effects.[10]

cluster_0 Mechanism of Ectopic Calcification cluster_1 Therapeutic Intervention ATP ATP eNPP1 eNPP1 ATP->eNPP1 Hydrolysis by PPi Inorganic Pyrophosphate (PPi) (Calcification Inhibitor) eNPP1->PPi TNAP Tissue-Nonspecific Alkaline Phosphatase (TNAP) PPi->TNAP Hydrolysis by Calcification Calcification PPi->Calcification Inhibits Pi Inorganic Phosphate (B84403) (Pi) TNAP->Pi Pi->Calcification Promotes DS1211 DS-1211 DS1211->TNAP Inhibits TNAP_Inhibited Inhibited TNAP

Mechanism of action of DS-1211 in preventing ectopic calcification.

Quantitative Data Summary

The following tables summarize the dosage and efficacy of DS-1211 in preclinical mouse models of PXE.

Table 1: DS-1211 Dosage and Administration in Mouse Models

Animal ModelDrug FormulationAdministration RouteDosageTreatment Duration
KK/HlJ MiceNot specifiedOralNot specified13-14 weeks
ABCC6-/- MiceNot specifiedOralDose-dependent13-14 weeks
C57BL/6J Mice0.5% Methylcellulose (B11928114)Oral1 or 10 mg/kg (single dose)Single dose

Data compiled from multiple sources.[1][5]

Table 2: Pharmacodynamic Effects of DS-1211 in Mouse Models

Animal ModelDosageChange in Plasma ALP ActivityChange in Plasma PPiEffect on Calcification
KK/HlJ MiceNot specifiedDose-dependent inhibitionIncreasedPrevention of progression
ABCC6-/- MiceDose-dependentDose-dependent inhibitionDose-dependent increasePrevention of progression
C57BL/6J Mice1 or 10 mg/kgDose-dependent inhibitionDose-dependent increaseNot applicable

Data compiled from multiple sources.[1][5]

Experimental Protocols

Animal Models
  • KK/HlJ and ABCC6-/- Mice: These strains are established models for pseudoxanthoma elasticum and develop spontaneous ectopic calcification.[5]

  • C57BL/6J Mice: Used for pharmacokinetic and pharmacodynamic studies of DS-1211.[1]

  • Animal Husbandry: Mice should be housed under standard laboratory conditions with ad libitum access to food and water. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[1]

DS-1211 Formulation and Administration
  • Formulation: For oral administration, DS-1211 (potassium salt) can be reconstituted in a vehicle such as 0.5% methylcellulose (MC) in water.[1] Dosing solutions should be prepared at the desired concentrations (e.g., 0.1 mg/mL and 1 mg/mL for 1 mg/kg and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).[1]

  • Administration: Administer DS-1211 or vehicle control orally via gavage once daily.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of DS-1211 in preventing ectopic calcification in mouse models of PXE.

cluster_workflow Experimental Workflow for DS-1211 Efficacy Study Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurement Baseline Measurements (e.g., Plasma ALP, PPi) Animal_Acclimation->Baseline_Measurement Randomization Randomize into Treatment Groups (Vehicle, DS-1211 doses) Baseline_Measurement->Randomization Treatment Daily Oral Administration (13-14 weeks) Randomization->Treatment Monitoring Monitor Animal Health & Weight Treatment->Monitoring Endpoint_Collection Endpoint Sample Collection Treatment->Endpoint_Collection Analysis Analysis of Calcification & Biomarkers Endpoint_Collection->Analysis End End Analysis->End

A generalized experimental workflow for preclinical studies of DS-1211.
Endpoint Analysis

  • Pharmacokinetic Analysis: To determine pharmacokinetic parameters, collect blood samples at various time points post-dosing (e.g., predose, 0.25, 0.5, 1, 2, 4, 6, 8, 24, 32, and 48 hours).[1] Plasma concentrations of DS-1211 can be measured using LC/MS/MS.[1]

  • Pharmacodynamic Biomarker Analysis:

    • Plasma ALP Activity: Measure alkaline phosphatase activity in plasma samples using a commercially available assay, such as one based on the International Federation of Clinical Chemistry (IFCC) method with 4-nitrophenyl phosphate as a substrate.[11]

    • Plasma PPi and PLP Quantification: Quantify plasma levels of inorganic pyrophosphate (PPi) and pyridoxal-5'-phosphate (PLP) to assess the pharmacodynamic effect of DS-1211.[5]

  • Quantification of Ectopic Calcification:

    • At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., vibrissae, skin, aorta).

    • Measure the calcium content in the collected tissues to quantify the extent of ectopic calcification.[5]

Safety and Toxicology

Preclinical toxicity studies in mice, rats, and monkeys have indicated that DS-1211 does not have a significant effect on bone at pharmaceutically active dosages.[5] Phase 1 clinical trials in healthy human subjects have shown that DS-1211 is well-tolerated over a wide range of doses.[1][11]

These application notes and protocols are intended to serve as a guide for researchers investigating the use of DS-1211 in mouse models of ectopic calcification. Specific experimental details may need to be optimized based on the research objectives and institutional guidelines.

References

Application Notes and Protocols for the Characterization of Novel Inhibitors in MV4;11 and MOLM-13 Acute Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a compound specifically named "M-1211" in the context of MV4;11 and MOLM-13 cell lines did not yield any publicly available data. The following application notes and protocols are therefore provided as a comprehensive guide for the evaluation of a novel inhibitor, such as a hypothetical compound or a compound from a class of interest like TNAP inhibitors, in these specific acute myeloid leukemia (AML) cell lines.

Introduction to MV4;11 and MOLM-13 Cell Lines

MV4;11 and MOLM-13 are well-established human AML cell lines crucial for preclinical cancer research, particularly for the study of AML with FLT3 internal tandem duplication (FLT3-ITD) mutations, a common driver of this aggressive leukemia.

MV4;11 Cell Line:

  • Origin: Established from the blast cells of a 10-year-old male with biphenotypic B-myelomonocytic leukemia.[1]

  • Key Features: Harbors an FLT3-ITD mutation and a translocation between chromosomes 4 and 11, resulting in the MLL-AF4 fusion gene.[2][3][4] These genetic abnormalities contribute to its high proliferation rate.[2][3] The cell line is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for continuous proliferation in chemically defined medium, though it can be propagated in medium with 10% FBS without additional growth factors.[1]

MOLM-13 Cell Line:

  • Origin: Derived from the peripheral blood of a 20-year-old male with relapsed AML (FAB subtype M5a) that evolved from myelodysplastic syndrome (MDS).[5][6]

  • Key Features: Carries an FLT3-ITD mutation and the MLL-AF9 fusion gene.[5][7] These cells proliferate rapidly in vitro and can form tumors in immunocompromised mice, making them a valuable in vivo model.[6][8] Dysregulated signaling pathways in MOLM-13 cells include the FLT3, Ras/MEK/ERK, and PI3K/Akt/mTOR pathways.[6][8]

Hypothetical Application of a Novel Inhibitor (e.g., TNAP Inhibitor)

While no direct data exists for "this compound," research suggests that targeting the tumor microenvironment can be a valid therapeutic strategy in AML. For instance, tissue-nonspecific alkaline phosphatase (TNAP) has been implicated in the protection of AML cells by osteoblasts within the bone marrow niche.[8] Therefore, a TNAP inhibitor could potentially sensitize AML cells to other therapies by disrupting this protective interaction. The following sections outline protocols to test the direct effects of such a novel inhibitor on MV4;11 and MOLM-13 cells.

Data Presentation: Summarized Quantitative Data

When characterizing a novel inhibitor, it is crucial to present quantitative data in a clear and structured format. The following tables are templates for summarizing key experimental findings.

Table 1: In Vitro Cytotoxicity of Novel Inhibitor

Cell LineInhibitorIC50 (nM) after 48hIC50 (nM) after 72h
MV4;11Novel Inhibitor[Insert Value][Insert Value]
MOLM-13Novel Inhibitor[Insert Value][Insert Value]
Control Cell LineNovel Inhibitor[Insert Value][Insert Value]

Table 2: Apoptosis Induction by Novel Inhibitor (72h treatment)

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
MV4;11Vehicle Control[Insert Value][Insert Value][Insert Value]
Novel Inhibitor (IC50)[Insert Value][Insert Value][Insert Value]
Novel Inhibitor (2x IC50)[Insert Value][Insert Value][Insert Value]
MOLM-13Vehicle Control[Insert Value][Insert Value][Insert Value]
Novel Inhibitor (IC50)[Insert Value][Insert Value][Insert Value]
Novel Inhibitor (2x IC50)[Insert Value][Insert Value][Insert Value]

Table 3: Effect of Novel Inhibitor on Protein Expression/Phosphorylation (Western Blot Analysis)

Cell LineTreatmentp-FLT3 / Total FLT3p-STAT5 / Total STAT5p-ERK / Total ERKp-Akt / Total AktCleaved PARP
MV4;11Vehicle Control1.01.01.01.01.0
Novel Inhibitor[Fold Change][Fold Change][Fold Change][Fold Change][Fold Change]
MOLM-13Vehicle Control1.01.01.01.01.0
Novel Inhibitor[Fold Change][Fold Change][Fold Change][Fold Change][Fold Change]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of a novel inhibitor on MV4;11 and MOLM-13 cell lines.

Cell Culture and Maintenance

Objective: To maintain healthy, proliferating cultures of MV4;11 and MOLM-13 cells for use in subsequent experiments.

Materials:

  • MV4;11 (ATCC® CRL-9591™) or MOLM-13 (DSMZ ACC 554) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • T-75 culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For MOLM-13, a higher concentration of FBS (up to 20%) may be used.[9]

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO₂.

  • Cell Passaging:

    • MV4;11 and MOLM-13 are suspension cells. Cultures should be maintained between 1 x 10⁵ and 1 x 10⁶ cells/mL.[2]

    • To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Calculate the volume of cell suspension needed to seed a new flask at the desired starting density (e.g., 2 x 10⁵ cells/mL).

    • Add the calculated volume of cell suspension to a new flask and add fresh complete growth medium to the desired final volume.

    • Alternatively, centrifuge the required volume of cells, resuspend in fresh medium, and transfer to a new flask.

    • Passage cells every 2-3 days.

Cell Viability Assay (e.g., MTS or similar)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel inhibitor on MV4;11 and MOLM-13 cells.

Materials:

  • MV4;11 and MOLM-13 cells in logarithmic growth phase

  • Complete growth medium

  • Novel inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear-bottom, black-walled plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine density and viability.

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "cells only" (positive control) and "medium only" (blank).

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the novel inhibitor in complete growth medium at 2x the final desired concentrations.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration well.

    • Add 100 µL of the 2x inhibitor dilutions or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for the desired time points (e.g., 48 and 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C with 5% CO₂, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control-treated wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis in MV4;11 and MOLM-13 cells following treatment with a novel inhibitor.

Materials:

  • MV4;11 and MOLM-13 cells

  • Novel inhibitor

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density of 2-5 x 10⁵ cells/mL in complete growth medium.

    • Treat the cells with the novel inhibitor at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 48 or 72 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by transferring the suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting

Objective: To assess the effect of a novel inhibitor on the expression and phosphorylation of key signaling proteins.

Materials:

  • MV4;11 and MOLM-13 cells

  • Novel inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-Akt, Akt, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells as described for the apoptosis assay.

    • Harvest cells and wash with cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify protein band intensities, normalizing to a loading control like β-actin.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

G cluster_0 FLT3-ITD Signaling Pathway in AML FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: FLT3-ITD signaling pathway in AML cells.

G cluster_1 Hypothetical TNAP Inhibitor Mechanism Osteoblast Osteoblast (in Bone Marrow Niche) TNAP TNAP Osteoblast->TNAP Protection Protection from Apoptosis TNAP->Protection AML_Cell AML Cell (MV4;11 / MOLM-13) Protection->AML_Cell TNAP_Inhibitor TNAP Inhibitor (e.g., 'this compound') TNAP_Inhibitor->TNAP G Start Start: AML Cell Culture (MV4;11 or MOLM-13) Treat Treat with Novel Inhibitor (Dose-response & Time-course) Start->Treat Viability Cell Viability Assay (e.g., MTS) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Western Western Blotting (Signaling Pathways) Treat->Western Data Data Analysis: IC50, Apoptosis %, Protein Levels Viability->Data Apoptosis->Data Western->Data End Conclusion: Characterize Inhibitor Effect Data->End

References

Application Notes and Protocols for M-1211 (M-1121): A Tool for Studying MLL Fusion Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations of the KMT2A gene (also known as MLL1), are potent oncogenic drivers in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] These fusion proteins are critical for the initiation and maintenance of leukemia, primarily through the aberrant upregulation of key target genes, most notably HOXA9 and MEIS1, which are essential for leukemic transformation and self-renewal.[1][3][4][5]

M-1211, correctly identified in the literature as M-1121 , is a potent, orally active, covalent inhibitor of the menin-MLL interaction.[1][2][3] The interaction between the protein menin and the N-terminal portion of MLL, which is retained in all MLL fusion proteins, is crucial for the oncogenic activity of these fusions.[1][2] M-1121 disrupts this critical protein-protein interaction, leading to the downregulation of MLL fusion target genes and subsequent inhibition of leukemic cell growth.[1][3] These application notes provide an overview of M-1121 and detailed protocols for its use in studying MLL fusion protein function.

Mechanism of Action

M-1121 acts by covalently binding to a specific cysteine residue (Cys329) within the MLL-binding pocket of menin.[1][2][3] This irreversible binding blocks the interaction between menin and MLL fusion proteins. The menin-MLL interaction is essential for the recruitment of the MLL fusion protein complex to the chromatin of target genes like HOXA9 and MEIS1. By disrupting this interaction, M-1121 prevents the transcriptional activation of these key oncogenes, leading to a dose-dependent decrease in their expression.[1][3] This ultimately results in the inhibition of proliferation and induction of apoptosis in leukemia cells harboring MLL rearrangements, while having minimal effect on cells with wild-type MLL.[1][3][6]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Action of M-1121 MLL1 MLL1 Complex DNA Target Genes (e.g., HOXA9, MEIS1) MLL1->DNA H3K4me3 H3K4me3 MLL1->H3K4me3 activates Menin Menin Menin->MLL1 Transcription Normal Gene Expression H3K4me3->Transcription promotes MLL_Fusion MLL Fusion Protein DNA_L Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->DNA_L Upregulation Upregulated Gene Expression MLL_Fusion->Upregulation drives Menin_L Menin Menin_L->MLL_Fusion Leukemogenesis Leukemogenesis Upregulation->Leukemogenesis leads to M1121 M-1121 Menin_I Menin M1121->Menin_I covalently binds and inhibits MLL_Fusion_I MLL Fusion Protein Downregulation Downregulated Gene Expression Menin_I->Downregulation results in DNA_I Target Genes (e.g., HOXA9, MEIS1) Apoptosis Apoptosis & Differentiation Downregulation->Apoptosis

Figure 1: Mechanism of action of M-1121 in MLL-rearranged leukemia.

Quantitative Data

M-1121 demonstrates potent and selective activity against leukemia cell lines with MLL rearrangements.

Cell LineMLL StatusDisease IndicationIC50 (nM)[1][3]
MV4;11MLL-AF4AML10.3
MOLM-13MLL-AF9AML51.5
KOPN-8MLL-AF4ALL192
SEMK2MLL-AF4ALL553
K562MLL wild-typeCML>10,000
U937MLL wild-typeAML>10,000
HL-60MLL wild-typeAML>10,000

Table 1: Anti-proliferative Activity of M-1121 in Leukemia Cell Lines. Data from CellTiter-Glo® assay after 4 days of treatment.

Cell LineTreatmentHOXA9 Expression (Fold Change)[1][3]MEIS1 Expression (Fold Change)[1][3]
MV4;1110 nM M-1121Significant DecreaseSignificant Decrease
MV4;1130 nM M-1121Further DecreaseFurther Decrease
MV4;11100 nM M-1121Substantial DecreaseSubstantial Decrease

Table 2: Effect of M-1121 on MLL Target Gene Expression in MV4;11 Cells. Gene expression was measured by qRT-PCR after 24 hours of treatment.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the function of MLL fusion proteins using M-1121.

Protocol 1: Cell Viability Assay

This protocol is for determining the anti-proliferative effect of M-1121 on leukemia cell lines.

start Start step1 Seed leukemia cells in 96-well plates start->step1 step2 Treat cells with a serial dilution of M-1121 step1->step2 step3 Incubate for 4 days step2->step3 step4 Add CellTiter-Glo® reagent step3->step4 step5 Measure luminescence step4->step5 end Determine IC50 values step5->end start Start step1 Treat cells with M-1121 for 24 hours start->step1 step2 Isolate total RNA step1->step2 step3 Synthesize cDNA step2->step3 step4 Perform qRT-PCR with primers for HOXA9, MEIS1, and a housekeeping gene step3->step4 step5 Analyze data using the ΔΔCt method step4->step5 end Determine fold change in gene expression step5->end

References

Application Notes and Protocols for In Vivo Efficacy Studies of Menin-MLL Inhibitor M-1211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1211 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in a subset of acute leukemias. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical models of MLL-rearranged leukemia. The methodologies outlined below are designed to ensure robust and reproducible data generation for advancing the understanding and clinical development of this therapeutic agent.

Mechanism of Action: this compound forms a covalent bond with Cysteine 329 within the MLL binding pocket of menin. This irreversible inhibition disrupts the menin-MLL interaction, which is essential for the leukemogenic activity of MLL fusion proteins. The downstream effect of this disruption is the dose-dependent down-regulation of key target genes, such as HOXA9 and MEIS1, leading to the inhibition of cell proliferation and induction of apoptosis in MLL-rearranged leukemia cells.[1]

Signaling Pathway

The signaling pathway disrupted by this compound involves the menin protein acting as a scaffold for the MLL1 fusion protein complex on chromatin. This complex aberrantly activates the transcription of target genes like HOXA9 and MEIS1, leading to leukemogenesis. This compound's covalent inhibition of menin prevents the recruitment of the MLL fusion protein, thereby suppressing the oncogenic signaling cascade.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion recruits DNA DNA MLL_fusion->DNA binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 activates transcription of Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis M1211 This compound M1211->Menin covalently inhibits

Caption: this compound mechanism of action in disrupting the Menin-MLL interaction.

Experimental Protocols

Murine Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human leukemia cell line, which harbors an MLL-AF4 fusion.

Materials:

  • MV4;11 cells

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel (Corning)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sterile PBS

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

Procedure:

  • Cell Culture: Culture MV4;11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Implantation:

    • Harvest MV4;11 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice weekly.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.

Experimental Workflow:

Xenograft_Workflow start Start cell_culture Culture MV4;11 Cells start->cell_culture implantation Implant Cells in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint finish Finish endpoint->finish

Caption: Workflow for in vivo efficacy study of this compound.

This compound Dosing and Administration

Dosing Regimen:

  • Efficacy Study: Based on preclinical data, oral (p.o.) administration of this compound at doses ranging from 5 mg/kg to 300 mg/kg can be evaluated. A dose of 300 mg/kg has been shown to lead to complete tumor regression.[1]

  • Dose-Response Study: To determine the optimal dose, a range of doses (e.g., 5, 15, 50, 150, 300 mg/kg) should be tested.

  • Vehicle Control: The control group should receive the vehicle solution on the same schedule as the treatment groups.

Administration:

  • Prepare this compound in the appropriate vehicle solution at the desired concentrations.

  • Administer the assigned treatment (this compound or vehicle) to each mouse via oral gavage.

  • The treatment should be administered daily for a predefined period (e.g., 21-28 days).

Efficacy and Toxicity Assessment

Tumor Volume Measurement:

  • Measure tumor dimensions with calipers twice weekly throughout the study.

  • Record the measurements and calculate the tumor volume.

Body Weight:

  • Monitor the body weight of each mouse twice weekly as an indicator of general health and treatment-related toxicity.

Pharmacodynamic (PD) Marker Analysis:

  • At the end of the study, tumors can be harvested for the analysis of PD markers.

  • Gene Expression: Analyze the expression of this compound target genes, HOXA9 and MEIS1, using qRT-PCR to confirm target engagement. A dose-dependent down-regulation is expected.[1]

Data Presentation

The following tables provide a template for summarizing the quantitative data from the in vivo efficacy studies.

Table 1: In Vivo Efficacy of this compound in MV4;11 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleNumber of MiceInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control0p.o.Daily10157(e.g., 1200)0
This compound5p.o.Daily10157(e.g., 106)32
This compound300p.o.Daily10157(e.g., 0)100

Data presented in the table is hypothetical and based on reported outcomes for a similar compound, M-1121.[1]

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Day 0 Body Weight (g)Day 7 Body Weight (g)Day 14 Body Weight (g)Day 21 Body Weight (g)Percent Body Weight Change
Vehicle Control0(e.g., 20.1)(e.g., 20.5)(e.g., 21.0)(e.g., 21.5)(e.g., +7.0%)
This compound5(e.g., 20.3)(e.g., 20.6)(e.g., 21.1)(e.g., 21.6)(e.g., +6.4%)
This compound300(e.g., 20.2)(e.g., 20.0)(e.g., 19.8)(e.g., 19.5)(e.g., -3.5%)

Data is hypothetical and for illustrative purposes.

Conclusion

These application notes provide a comprehensive framework for conducting in vivo efficacy studies of this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data to support the preclinical development of this compound as a potential therapeutic for MLL-rearranged leukemias. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

Application Notes and Protocols for Assessing M-1211 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cellular target engagement of M-1211, a covalent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] The following methodologies are designed to enable researchers to verify the binding of this compound to Menin in a cellular context and to quantify the functional consequences of this engagement.

Introduction to this compound and its Target

This compound is an orally active, covalent inhibitor that targets the interaction between Menin and MLL.[1][2] This protein-protein interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of acute leukemia.[3][4][5] this compound establishes a covalent bond with Cysteine 329 in the MLL binding pocket of Menin, thereby disrupting the interaction and inhibiting the proliferation of leukemia cells with MLL rearrangements.[2] A critical aspect of developing and utilizing such targeted inhibitors is the confirmation of target engagement in a cellular environment.[6]

This compound Signaling Pathway

The interaction between Menin and MLL fusion proteins is essential for the recruitment of the MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[4][7] this compound abrogates this interaction, resulting in the downregulation of these target genes and subsequent inhibition of leukemic cell growth.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Recruitment HOXA9_MEIS1 HOXA9/MEIS1 Genes Transcription Leukemogenic Gene Expression HOXA9_MEIS1->Transcription Activation Leukemogenesis Leukemogenesis Transcription->Leukemogenesis M1211 This compound M1211->Menin Covalent Inhibition

Caption: The Menin-MLL signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in biochemical and cellular assays.

Assay TypeCell Line/TargetIC50 (nM)Reference
Cell Proliferation MV4;11 (MLL-AF4)10.3[3]
Cell Proliferation MOLM-13 (MLL-AF9)51.5[3]
Biochemical FP Menin-MLL Interaction2.5[8]

Experimental Protocols

Here, we provide detailed protocols for three key methodologies to assess this compound target engagement in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in intact cells.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon binding this compound, the Menin protein should become more resistant to thermal denaturation.

CETSA_Workflow start Start cell_treatment Treat cells with this compound or DMSO (vehicle control) start->cell_treatment heat_challenge Heat aliquots of cell suspension at a range of temperatures cell_treatment->heat_challenge lysis Lyse cells to release proteins heat_challenge->lysis centrifugation Centrifuge to separate soluble proteins from precipitated aggregates lysis->centrifugation sds_page Analyze soluble fraction by SDS-PAGE and Western Blot centrifugation->sds_page detection Detect Menin protein levels using a specific antibody sds_page->detection analysis Plot Menin levels vs. temperature to determine thermal shift detection->analysis end End analysis->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol:

  • Cell Culture and Treatment:

    • Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 40°C to 70°C).

    • Immediately cool the tubes to 4°C.

  • Cell Lysis:

    • Add a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Menin.

    • Use a suitable secondary antibody and detect the signal using an ECL substrate.

Data Analysis:

  • Quantify the band intensities for Menin at each temperature.

  • Normalize the intensities to the intensity at the lowest temperature.

  • Plot the relative protein amount against temperature for both this compound and DMSO-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that this compound disrupts the interaction between Menin and MLL fusion proteins in cells.[4][12][13]

CoIP_Workflow start Start cell_treatment Treat cells with this compound or DMSO start->cell_treatment lysis Lyse cells with a gentle lysis buffer cell_treatment->lysis immunoprecipitation Immunoprecipitate MLL fusion protein (e.g., using an anti-FLAG antibody if tagged) lysis->immunoprecipitation wash Wash beads to remove non-specific binding immunoprecipitation->wash elution Elute protein complexes from beads wash->elution western_blot Analyze eluate by Western Blot for Menin and MLL fusion protein elution->western_blot end End western_blot->end

Caption: Workflow for Co-Immunoprecipitation to assess the disruption of the Menin-MLL interaction.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T cells transiently transfected with a tagged MLL fusion protein, or a leukemia cell line endogenously expressing an MLL fusion) and treat with this compound or DMSO for 4-6 hours.

  • Cell Lysis:

    • Lyse cells in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the MLL fusion protein (or the tag) overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with antibodies against Menin and the MLL fusion protein.

Data Analysis:

  • A decrease in the amount of Menin co-immunoprecipitated with the MLL fusion protein in the this compound-treated sample compared to the DMSO control indicates that the inhibitor has disrupted their interaction.

Downstream Target Gene Expression Analysis by RT-qPCR

A key functional consequence of Menin-MLL inhibition is the downregulation of target genes such as HOXA9 and MEIS1.[2][6][14] This can be quantified using Reverse Transcription Quantitative PCR (RT-qPCR).

Protocol:

  • Cell Treatment and RNA Isolation:

    • Treat MLL-rearranged leukemia cells (e.g., MV4;11) with a dose range of this compound or DMSO for 24-48 hours.

    • Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Use a SYBR Green or probe-based qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

Data Analysis:

  • Calculate the relative expression of HOXA9 and MEIS1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO control.

  • A dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 provides strong evidence of on-target activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: M-1211 Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "M-1211" appears to be a likely typographical error for "M-1121," a known covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. This guide will proceed under the assumption that the user is referring to a small molecule inhibitor with similar characteristics to M-1121 and other menin-MLL inhibitors. The following troubleshooting advice and protocols are based on general principles for poorly soluble research compounds and are intended for research use only.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening?

This is a common phenomenon for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, upon dilution into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the overall polarity of the solvent increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[1]

Q2: What are the initial troubleshooting steps if I observe precipitation?

If you observe precipitation, consider these initial steps:

  • Optimize DMSO Concentration: Try making intermediate dilutions of your concentrated stock in DMSO before adding it to the aqueous solution. This can help prevent localized high concentrations of the compound from precipitating upon contact with the buffer.[1]

  • Gentle Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged heat can degrade some compounds.[1]

  • Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[1]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility. For example, basic compounds are more soluble at a lower pH.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For many poorly soluble small molecule inhibitors, the recommended solvent for creating a high-concentration stock solution is an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[2][3] For example, some menin-MLL inhibitors are soluble in DMSO at concentrations up to 125 mg/mL.[4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could affect solubility and stability.

Q4: How does pH affect the solubility of compounds like this compound?

The solubility of many small molecule inhibitors is highly dependent on pH, particularly for compounds that are weak bases.[3] These molecules contain functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[3]

Q5: Are there alternative solvents or formulations I can use to improve solubility?

Yes, several strategies can be employed:

  • Co-solvents: Using a mixture of solvents can improve solubility.[4] Small percentages of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be added to the aqueous buffer.[2]

  • Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help maintain the compound in solution.[2]

  • Formulation with Excipients: For in vivo studies, specialized formulations using excipients that enhance solubility can be developed.[5]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

IssuePossible CauseRecommended Action
Precipitation upon dilution of DMSO stock in aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.- Lower the final concentration of the inhibitor. - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[2] - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.
The solution becomes cloudy over time during an experiment. The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium.- Maintain a constant temperature throughout the experiment. - Assess the stability of the compound in the assay medium over the time course of the experiment.
Inconsistent experimental results. Variability in the concentration of the soluble compound.- Standardize the protocol for preparing working solutions. - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]
Low apparent potency in cell-based assays. The actual concentration of the soluble compound is lower than the nominal concentration due to poor solubility.- Visually inspect assay plates for any signs of precipitation. - Perform a solubility test in your specific cell culture medium.

Quantitative Data

While specific solubility data for this compound is not publicly available, the following table presents data for other menin-MLL interaction inhibitors and similar small molecules to provide a general reference.

CompoundSolventSolubility
Menin-MLL inhibitor-22 DMSO125 mg/mL[4]
MI-503 DMSO25 mg/mL[6]
ML399 PBS (pH 7.4)86.9 µM (39 µg/mL)[7]
Alectinib HCl Water10.3 µg/mL[8]
Alectinib HCl DMSO4500.0 µg/mL[8]
Alectinib HCl Methanol1990.8 µg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Determining Aqueous Solubility by Serial Dilution

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Clear microplate or microcentrifuge tubes

  • Vortex mixer

  • Nephelometer or visual inspection against a dark background

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Mixing: Mix each dilution thoroughly by vortexing.

  • Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 1-2 hours).

  • Observation: Visually inspect each dilution for the presence of precipitate. The highest concentration that remains clear is the approximate kinetic solubility in that buffer. For a more quantitative measurement, a nephelometer can be used to measure turbidity.

Visualizations

Signaling Pathway

Menin_MLL_Signaling_Pathway M1211 This compound (Menin-MLL Inhibitor) Menin_MLL_complex Menin_MLL_complex M1211->Menin_MLL_complex Disrupts Interaction caption Inhibition of the Menin-MLL interaction by this compound.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock dilution Add Stock Solution Dropwise to Vortexing Aqueous Buffer prep_stock->dilution prep_buffer Prepare Aqueous Buffer (adjust pH if necessary) prep_buffer->dilution visual_inspection Visually Inspect for Precipitation dilution->visual_inspection clear_solution Clear Solution: Proceed with Experiment visual_inspection->clear_solution No precipitate Precipitation Observed visual_inspection->precipitate Yes end End clear_solution->end troubleshoot Troubleshoot: - Lower concentration - Add co-solvent/surfactant - Further adjust pH precipitate->troubleshoot troubleshoot->dilution

References

optimizing M-1211 treatment schedule for tumor regression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M-1211, a novel and potent ATP-competitive inhibitor of the mTOR kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment schedule of this compound for maximal tumor regression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the mammalian target of rapamycin (B549165) (mTOR). Specifically, it is an ATP-competitive inhibitor that blocks the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By inhibiting mTOR, this compound disrupts key cellular processes involved in tumor growth, proliferation, and survival.[1][2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend reconstituting this compound in DMSO to create a stock solution of 10-50 mM. For in vivo studies, the DMSO stock can be further diluted in an appropriate vehicle such as a solution of 5% NMP, 15% Solutol HS 15, and 80% water. Aliquot the stock solution and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What are the expected downstream effects of this compound treatment on the PI3K/AKT/mTOR pathway?

A3: Treatment with this compound is expected to decrease the phosphorylation of downstream targets of both mTORC1 and mTORC2. For mTORC1, this includes a reduction in the phosphorylation of p70 S6 Kinase (p70S6K) at Thr389 and 4E-BP1 at Thr37/46.[4] For mTORC2, a decrease in the phosphorylation of AKT at Ser473 should be observed.[1]

Q4: Is this compound effective as a single agent?

A4: Preclinical data suggests that this compound has potent single-agent activity in various cancer models with aberrant PI3K/AKT/mTOR pathway signaling.[3] However, the efficacy can be tumor type-dependent, and combination therapies may yield synergistic effects.

Troubleshooting Guides

Issue 1: Suboptimal or no tumor regression observed in our in vivo model.

  • Question: We are administering this compound to our xenograft mouse model but are not observing the expected tumor regression. What are the potential causes and how can we troubleshoot this?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Verify Target Engagement: Confirm that this compound is inhibiting mTOR in your tumor model. This can be done by performing a pharmacodynamic study. Collect tumor samples at various time points after a single dose of this compound and analyze the phosphorylation status of key downstream targets (e.g., p-AKT Ser473, p-p70S6K Thr389) via Western blot or immunohistochemistry.

    • Assess Drug Exposure: Ensure that this compound is reaching the tumor at sufficient concentrations. A pharmacokinetic study to measure the concentration of this compound in plasma and tumor tissue over time can be highly informative. Poor bioavailability or rapid clearance could be a reason for the lack of efficacy.

    • Re-evaluate Dosing and Schedule: The current dose and schedule may be suboptimal. Based on the pharmacodynamic and pharmacokinetic data, you may need to increase the dose, alter the dosing frequency (e.g., from once daily to twice daily), or switch to a different administration route.[5] It's important to conduct a Maximum Tolerated Dose (MTD) study to establish a safe and effective dose range.[6]

    • Tumor Model Characteristics: The chosen tumor model may have intrinsic resistance to mTOR inhibition. This could be due to mutations in downstream components of the pathway or the activation of compensatory signaling pathways.[7] Consider sequencing the tumor cells to identify potential resistance mechanisms.

Issue 2: High variability in tumor growth between animals in the same treatment group.

  • Answer: High variability is a common challenge in in vivo studies. Here are some strategies to minimize it:

    • Standardize Tumor Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.[8]

    • Randomization: Once tumors reach a palpable size (e.g., 70-300 mm³), randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the study.[9]

    • Animal Health and Husbandry: Maintain consistent housing conditions, diet, and handling procedures for all animals, as stress and other environmental factors can influence tumor growth.

    • Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual outliers.

Issue 3: Conflicting in vitro and in vivo results.

  • Question: this compound shows high potency in our 2D cell culture assays, but the in vivo efficacy is disappointing. Why might this be the case?

  • Answer: A discrepancy between in vitro and in vivo results is not uncommon and can be attributed to several factors:

    • Pharmacokinetics and Bioavailability: As mentioned, the drug may not be reaching the tumor at effective concentrations in vivo due to poor absorption, rapid metabolism, or inefficient distribution.

    • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence drug response.[10]

    • 3D Tumor Architecture: The three-dimensional structure of a tumor can limit drug penetration, which is not a factor in monolayer cell cultures.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypePI3K/AKT/mTOR Pathway StatusIC50 (nM)
MCF-7Breast CancerPIK3CA Mutant15
U87-MGGlioblastomaPTEN Null25
A549Lung CancerKRAS Mutant150
HCT116Colorectal CancerPIK3CA Mutant20
PC-3Prostate CancerPTEN Null30

Table 2: In Vivo Efficacy of this compound in a U87-MG Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle ControlDaily+2500
This compound (10 mg/kg)Daily+5080
This compound (20 mg/kg)Daily-30112
This compound (20 mg/kg)Intermittent (3 days on, 4 days off)+2092

Experimental Protocols

1. Western Blot Analysis of mTOR Pathway Inhibition

  • Objective: To confirm the inhibition of mTOR signaling by this compound in treated cells or tumor tissue.

  • Methodology:

    • Sample Preparation: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

    • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH) overnight at 4°C.[13]

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

2. In Vivo Xenograft Tumor Model Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of different this compound treatment schedules.

  • Methodology:

    • Cell Implantation: Subcutaneously inject 5 x 10^6 U87-MG cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.[8]

    • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[9] Administer this compound or vehicle control according to the planned dosing schedules (e.g., daily, intermittent).

    • Data Collection: Continue to measure tumor volume and body weight throughout the study.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Visualizations

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Ser473 phosphorylation p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation FourEBP1->Proliferation inhibits M1211 This compound M1211->mTORC2 M1211->mTORC1 G cluster_workflow Experimental Workflow Start Start: Establish Xenograft Tumor Model MTD Determine Maximum Tolerated Dose (MTD) Start->MTD PK Pharmacokinetic (PK) Study MTD->PK PD Pharmacodynamic (PD) Study MTD->PD Efficacy Dose-Response & Schedule Optimization Efficacy Study PK->Efficacy PD->Efficacy Analysis Data Analysis: Tumor Growth Inhibition (TGI) Efficacy->Analysis End End: Optimal Schedule Identified Analysis->End G cluster_troubleshooting Troubleshooting Logic Start Issue: Suboptimal Tumor Regression CheckPD Is target (mTOR) inhibited in vivo? Start->CheckPD CheckPK Is drug exposure in tumor adequate? CheckPD->CheckPK Yes Solution_PD Solution: Perform PD study. CheckPD->Solution_PD No CheckDose Is dose/schedule optimized? CheckPK->CheckDose Yes Solution_PK Solution: Perform PK study. CheckPK->Solution_PK No CheckModel Is the tumor model intrinsically resistant? CheckDose->CheckModel Yes Solution_Dose Solution: Adjust dose/schedule. CheckDose->Solution_Dose No Solution_Model Solution: Test in other models/ Investigate resistance. CheckModel->Solution_Model Yes

References

troubleshooting inconsistent results with M-1211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers utilizing M-1211, a designation that may refer to two distinct molecular entities: M-1121 , a Menin-MLL inhibitor, and DS-1211 , a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. To ensure you receive the most relevant assistance, please identify the specific compound you are working with.

Section 1: M-1121 (Menin-MLL Interaction Inhibitor)

M-1121 is a covalent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia. It functions by down-regulating the expression of key oncogenes such as HOXA9 and MEIS1.[1][2][3]

Troubleshooting Guides & FAQs (M-1121)

Q1: We are observing inconsistent inhibition of MLL-rearranged leukemia cell proliferation in our in vitro assays. What are the potential causes?

A1: Inconsistent results in cell-based assays with M-1121 can stem from several factors:

  • Compound Solubility and Stability: M-1121 may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment to avoid degradation.

  • Cell Line Integrity: The genetic and phenotypic stability of your MLL-rearranged cell lines (e.g., MV4;11, MOLM-13) is crucial. Use low-passage number cells and regularly test for mycoplasma contamination.

  • Assay Conditions: Ensure consistent cell seeding density and confluency at the time of treatment. Variations in incubation time and temperature can also contribute to variability.

  • Drug Concentration: Verify the final concentration of M-1121 in your assays. Inaccurate serial dilutions can lead to significant discrepancies in observed potency.

Q2: Our in vivo xenograft studies with M-1121 are showing variable tumor growth inhibition. How can we troubleshoot this?

A2: In vivo efficacy of M-1121 can be influenced by:

  • Drug Formulation and Administration: Ensure a consistent and appropriate vehicle is used for oral administration. Improper formulation can lead to poor bioavailability.

  • Dosing Schedule: An inadequate dosing frequency may not maintain sufficient plasma concentrations of the inhibitor to effectively suppress tumor growth.

  • Target Engagement: It is critical to confirm that M-1121 is reaching the tumor tissue and inhibiting the Menin-MLL interaction. This can be assessed by analyzing the expression of downstream target genes like HOXA9 and MEIS1 in tumor samples from treated animals.

  • Animal Health: The overall health of the experimental animals can impact tumor growth and drug metabolism. Monitor animals closely for any signs of toxicity or distress.

Q3: How can we confirm that M-1121 is engaging its target in our experiments?

A3: Target engagement can be verified through several methods:

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of HOXA9 and MEIS1 in M-1121-treated cells or tumor tissue. A significant dose-dependent decrease in the expression of these genes indicates target engagement.[1][2]

  • Western Blotting: Assess the protein levels of HOXA9 and MEIS1. A reduction in protein expression should correlate with the observed decrease in mRNA levels.

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to demonstrate the displacement of the Menin-MLL complex from the promoter regions of target genes like HOXA9.

Quantitative Data (M-1121)
Parameter Cell Line Value Reference
IC50 (Proliferation)MV4;1110.3 nM[4]
IC50 (Proliferation)MOLM-1351.5 nM[4]
In Vivo Efficacy (MV4;11 Xenograft Model) Dosage Result Reference
Tumor Volume Reduction100 mg/kg (p.o.) for 26 days32% reduction from 157 mm³ to 106 mm³[1]
Complete Tumor Regression300 mg/kg (p.o.)10 out of 10 mice showed complete regression[1]
Experimental Protocols (M-1121)

qRT-PCR for HOXA9 and MEIS1 Expression

  • Cell Treatment: Seed MLL-rearranged leukemia cells (e.g., MV4;11) at a consistent density and treat with varying concentrations of M-1121 (e.g., 0-100 nM) for 24 hours.

  • RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway & Workflow Diagrams (M-1121)

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to promoter HOXA9_MEIS1 HOXA9/MEIS1 Gene Transcription DNA->HOXA9_MEIS1 Activation Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis M1121 M-1121 M1121->Menin Inhibits Interaction

Caption: Menin-MLL signaling pathway and the inhibitory action of M-1121.

Section 2: DS-1211 (TNAP Inhibitor)

DS-1211 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[5] TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a key inhibitor of calcification. By inhibiting TNAP, DS-1211 increases PPi levels, thereby preventing ectopic calcification.[6]

Troubleshooting Guides & FAQs (DS-1211)

Q1: We are seeing high variability in our in vitro TNAP inhibition assays. What could be the cause?

A1: Variability in TNAP assays can arise from several sources:

  • Assay Buffer Conditions: TNAP activity is highly dependent on pH and the presence of cofactors. Ensure your assay buffer has an alkaline pH (typically 8.0-10.0) and contains essential cofactors like Zn²⁺ and Mg²⁺.

  • Presence of Chelating Agents: Reagents such as EDTA or citrate (B86180) in your sample or buffers can chelate the metal ion cofactors required for TNAP activity, leading to inaccurate results.

  • Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl phosphate (B84403), pNPP) can influence the apparent inhibition, especially for uncompetitive inhibitors like DS-1211.[5]

  • Enzyme Activity: Confirm the activity of your TNAP enzyme preparation with a positive control (enzyme and substrate without inhibitor) before each experiment.

Q2: Our in vivo studies with DS-1211 show inconsistent effects on plasma ALP activity and PPi levels. What should we check?

A2: Inconsistent in vivo results with DS-1211 can be due to:

  • Pharmacokinetics: The timing of blood sample collection relative to drug administration is critical for accurately measuring changes in plasma ALP activity and PPi levels. Establish a clear pharmacokinetic profile in your animal model.

  • Animal Model: The specific animal model of ectopic calcification can influence the response to DS-1211.[6]

  • Diet: The diet of the animals, particularly the levels of phosphate and vitamin D, can impact calcification and may interact with the effects of DS-1211.

  • Analytical Methods: Ensure that the methods used to measure plasma ALP activity and PPi are validated and have low intra- and inter-assay variability.

Quantitative Data (DS-1211)
Parameter Enzyme/Plasma IC50 (nmol/L) Reference
Inhibitory EffectHuman TNAP3.4 (3.0–3.7)[5]
Inhibitory EffectHuman IAP1560 (1380–1770)[5]
Inhibitory EffectHuman PLAP3510 (3340–3690)[5]
Inhibitory EffectMouse Plasma13.0 (10.2–16.5)[5]
Inhibitory EffectMonkey Plasma36.3 (31.9–41.3)[5]
Inhibitory EffectHuman Plasma28.3 (25.4–31.6)[5]
In Vivo Pharmacokinetics in Mice (Single Oral Dose) Dose (mg/kg) Cmax (ng/mL) Tmax (h) T1/2 (h) Reference
DS-12110.3231 (55)0.25 (0.00)1.2 (0.3)[5]
DS-12111.0948 (156)0.33 (0.14)1.1 (0.1)[5]
DS-12113.02580 (477)0.42 (0.14)1.4 (0.6)[5]
Experimental Protocols (DS-1211)

In Vitro TNAP Inhibition Assay

  • Prepare Reagents:

    • Assay Buffer: 0.88 M Tris–HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl₂, 0.02 mM ZnCl₂, and 0.01% Tween 20.[5]

    • TNAP Enzyme Solution: Dilute recombinant human TNAP in assay buffer.

    • Substrate Solution: Prepare serial dilutions of p-nitrophenylphosphate (pNPP).

    • DS-1211 Solutions: Prepare serial dilutions of DS-1211 in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate):

    • Add 1 µL of DS-1211 solution to each well.

    • Add 50 µL of the TNAP enzyme solution. Include a control group with no DS-1211.

    • Add 50 µL of pNPP solution to each well to start the reaction.

    • Measure absorbance at 405 nm before and after a 30-minute incubation at 37°C.

  • Data Analysis: Calculate the rate of pNPP hydrolysis and determine the IC50 of DS-1211.

Signaling Pathway & Workflow Diagrams (DS-1211)

TNAP_Pathway cluster_extracellular Extracellular Space PPi Pyrophosphate (PPi) (Calcification Inhibitor) TNAP TNAP PPi->TNAP Hydrolysis Ectopic_Calcification Ectopic Calcification PPi->Ectopic_Calcification Inhibits Pi Inorganic Phosphate (Pi) TNAP->Pi Pi->Ectopic_Calcification Promotes DS1211 DS-1211 DS1211->TNAP Inhibits

Caption: TNAP pathway in ectopic calcification and the inhibitory role of DS-1211.

Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Check Reagent Preparation - Compound solubility & stability - Buffer composition (pH, cofactors) - Fresh dilutions start->check_reagents check_cells Verify Cell Culture Conditions - Cell line integrity (passage #) - Mycoplasma contamination - Seeding density start->check_cells check_protocol Review Experimental Protocol - Incubation times & temperatures - Pipetting accuracy - Positive/Negative controls start->check_protocol analyze_data Re-analyze Data - Statistical analysis - Outlier identification check_reagents->analyze_data check_cells->analyze_data check_invivo In Vivo Specific Checks - Drug formulation & administration - Dosing schedule - Animal health check_protocol->check_invivo If in vivo check_invivo->analyze_data consult Consult Technical Support / Literature analyze_data->consult If unresolved end Problem Resolved analyze_data->end If resolved consult->check_reagents

References

identifying and overcoming M-1211 resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel Kinase Y (KY) inhibitor, M-1211. The following resources address common issues related to the emergence of this compound resistance in preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cell line is showing reduced responsiveness to the drug over time. What are the potential causes?

A1: The development of acquired resistance to this compound is a common observation. The primary mechanisms can be broadly categorized into:

  • On-target resistance: This typically involves secondary mutations in the KY gene, which prevent this compound from binding effectively to its target.

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on KY signaling. Common bypass pathways include the upregulation of other receptor tyrosine kinases like MET or AXL.

  • Increased drug efflux: Cells may increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), which actively remove this compound from the cell, lowering its intracellular concentration.

Q2: How can I determine if my resistant cells have a mutation in the KY kinase domain?

A2: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the KY gene from your resistant cell lines. Compare the sequence to that of the parental, this compound-sensitive cell line. Pay close attention to the region encoding the kinase domain, especially the ATP-binding pocket.

Q3: What are the first steps to investigate bypass pathway activation?

A3: A phosphoproteomics screen is a comprehensive initial step to identify upregulated signaling pathways in your resistant cells compared to sensitive cells. Alternatively, you can perform Western blotting to check the phosphorylation status of key downstream signaling nodes like AKT and ERK, as well as upstream receptors like MET and AXL, after this compound treatment.

Q4: Can this compound resistance be reversed?

A4: In some preclinical models, resistance can be overcome. For instance, if resistance is due to the upregulation of a specific bypass pathway, co-treatment with an inhibitor of that pathway (e.g., a MET inhibitor) may restore sensitivity to this compound. If resistance is due to drug efflux, co-treatment with an efflux pump inhibitor like verapamil (B1683045) or tariquidar (B1662512) could resensitize the cells, although this is often not clinically viable due to toxicity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Potential Cause Recommended Action
Cell Seeding Density Ensure consistent cell numbers are seeded for each experiment. Create a standard operating procedure (SOP) for cell counting and seeding.
Drug Potency Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Perform a dose-response curve with a fresh aliquot to confirm potency.
Assay Incubation Time Optimize the incubation time for your specific cell line. A 72-hour incubation is standard, but some lines may require longer or shorter exposure to this compound to show a clear effect.
Reagent Variability Use the same lot of reagents (e.g., media, serum, viability assay kits) for all related experiments to minimize variability.
Issue 2: Loss of this compound efficacy in a previously sensitive xenograft model.
Potential Cause Recommended Action
Tumor Heterogeneity A sub-population of resistant cells may have been selected for during treatment.
Pharmacokinetic Issues Verify the stability and formulation of this compound. Check for any changes in the vehicle or delivery method.
Acquired Resistance Once tumors regrow, excise them and perform molecular analysis (sequencing, Western blotting) to identify resistance mechanisms as you would for cell lines.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
NCI-H2228 (Parental)KY-driven NSCLC, this compound sensitive15 ± 31.0
NCI-H2228-MR1This compound Resistant Clone 1850 ± 4556.7
NCI-H2228-MR2This compound Resistant Clone 21200 ± 9880.0

Table 2: Effect of Combination Therapy on this compound Resistant Cells

Cell LineTreatmentIC50 (nM)
NCI-H2228-MR1This compound850
NCI-H2228-MR1This compound + Crizotinib (MET Inhibitor, 100 nM)50
NCI-H2228-MR2This compound1200
NCI-H2228-MR2This compound + Verapamil (P-gp Inhibitor, 1 µM)75

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Culture Maintenance: Culture the parental this compound-sensitive cell line (e.g., NCI-H2228) in standard growth medium.

  • Initial Exposure: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.

  • Isolation of Resistant Clones: When the cells can proliferate in a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental line.

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Treat both sensitive and resistant cells with this compound (100 nM) for 6 hours. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-KY, anti-p-AKT, anti-p-ERK, anti-p-MET) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

M1211_Signaling_Pathway cluster_sensitive This compound Sensitive Cell M1211 This compound KY_S KY M1211->KY_S Inhibition PI3K_S PI3K KY_S->PI3K_S MAPK_S MAPK KY_S->MAPK_S AKT_S AKT PI3K_S->AKT_S Proliferation_S Proliferation/ Survival AKT_S->Proliferation_S MAPK_S->Proliferation_S

Caption: Signaling pathway in an this compound sensitive cell.

M1211_Resistance_Mechanisms cluster_resistant This compound Resistant Cell M1211_R This compound KY_R KY (T790M-like Mutation) M1211_R->KY_R Binding Impaired Pgp P-gp Efflux Pump M1211_R->Pgp Pumped out MET MET PI3K_R PI3K MET->PI3K_R Bypass Activation AKT_R AKT PI3K_R->AKT_R Proliferation_R Proliferation/ Survival AKT_R->Proliferation_R

Caption: Key mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Loss of this compound Sensitivity Observed Sequencing Sequence KY Kinase Domain Start->Sequencing Mutation_Check Mutation Found? Sequencing->Mutation_Check Phospho_Blot Profile Phospho-RTKs (p-MET, p-AXL) and Downstream Signaling (p-AKT, p-ERK) Mutation_Check->Phospho_Blot No On_Target On-Target Resistance Mutation_Check->On_Target Yes Bypass_Check Bypass Pathway Activated? Phospho_Blot->Bypass_Check Efflux_Assay Perform Drug Efflux Assay (e.g., Rhodamine 123) Bypass_Check->Efflux_Assay No Bypass Bypass Pathway Upregulation Bypass_Check->Bypass Yes Efflux Increased Drug Efflux Efflux_Assay->Efflux

Caption: Workflow for identifying this compound resistance mechanisms.

Technical Support Center: Measuring M-1211 Covalent Modification of Menin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the measurement of M-1211's covalent modification of the menin protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound inhibition of menin?

This compound is a covalent inhibitor that targets the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It forms a covalent bond with the Cysteine 329 residue located in the MLL binding pocket of menin.[1][2][3] This irreversible modification disrupts the interaction between menin and MLL, which is critical for the progression of certain types of leukemia, leading to the downregulation of target genes like HOXA9 and MEIS1.[1][3]

Q2: What are the primary methods to confirm covalent modification of menin by this compound?

The primary methods to confirm covalent modification are mass spectrometry-based techniques. These include:

  • Intact Protein Mass Spectrometry: To observe the mass shift of the menin protein corresponding to the addition of this compound.

  • LC-MS/MS Peptide Mapping: To identify the specific peptide containing the modified Cysteine 329 residue.

Q3: How can I measure the kinetic parameters of this compound's interaction with menin?

The potency of an irreversible inhibitor like this compound is best described by its kinetic parameters, k_inact_ (the maximal rate of inactivation) and K_I_ (the inhibitor concentration that gives half the maximal rate of inactivation). These can be determined through time-dependent inhibition assays.

Q4: Can I use a Western blot to detect the covalent modification?

A standard Western blot is not ideal for directly detecting the covalent modification as the mass change might be too small to resolve on a typical SDS-PAGE gel. However, a Western blot can be used to assess the downstream consequences of menin inhibition, such as a decrease in the expression of downstream target genes.[4]

Troubleshooting Guides

Mass Spectrometry Analysis
Issue Possible Cause Troubleshooting Step
No mass shift observed in intact protein analysis. Incomplete reaction or insufficient incubation time.Increase the incubation time of this compound with menin. Optimize the molar ratio of inhibitor to protein.
Low concentration of the modified protein.Concentrate the sample before analysis. Ensure the mass spectrometer has sufficient sensitivity.
Non-volatile salts in the buffer interfering with ionization.Perform buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) using ultrafiltration.[5]
Cannot identify the modified peptide in LC-MS/MS. Inefficient enzymatic digestion.Ensure complete denaturation and reduction of the protein before digestion. Try a combination of proteases (e.g., trypsin and chymotrypsin) to improve sequence coverage.[6]
The modified peptide is not being selected for fragmentation.Use a data-dependent acquisition method that prioritizes precursor ions with a specific mass shift.
Low abundance of the modified peptide.Enrich for the modified peptide using affinity chromatography if an appropriate antibody is available.
Kinetic Assays
Issue Possible Cause Troubleshooting Step
High variability in k_inact_/K_I_ values. Inaccurate protein or inhibitor concentrations.Accurately determine the concentrations of both the menin protein and this compound stock solutions.
Instability of the protein or inhibitor.Use freshly prepared protein and inhibitor solutions for each experiment. Assess the stability of both components under the assay conditions.
Assay conditions are not optimized.Ensure the pre-incubation times and inhibitor concentrations are chosen to achieve a range of inactivation from maximal to none.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Cellular Activity of this compound

Cell LineMLL StatusIC50 (nM)Reference
MV-4-11MLL-rearranged10.3[8]
MOLM-13MLL-rearranged51.5[8]
K562MLL wild-type>10,000[1]
U937MLL wild-type>10,000[1]

Table 2: Kinetic and Reactivity Data for this compound

ParameterValueConditionsReference
Glutathione (GSH) conjugation half-life89 min4.5 mM GSH, 37 °C, pH 7.4[1]

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry Analysis of Menin-M-1211 Adduct

Objective: To determine the mass of intact menin before and after incubation with this compound to confirm covalent modification.

Materials:

  • Purified recombinant menin protein

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Volatile Buffer (e.g., 50 mM Ammonium Acetate, pH 7.0)

  • Ultrafiltration spin columns (with a molecular weight cutoff significantly lower than menin)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, incubate purified menin (e.g., 5 µM) with a 5-fold molar excess of this compound.

    • As a control, prepare a parallel sample with menin and DMSO (vehicle).

    • Incubate at 37°C for 2 hours.

  • Buffer Exchange:

    • Desalt the reaction and control samples using ultrafiltration spin columns to exchange the assay buffer with a volatile buffer. This is crucial to remove non-volatile salts that can interfere with mass spectrometry.[5]

  • Mass Spectrometry Analysis:

    • Analyze the desalted samples by direct infusion into a high-resolution mass spectrometer.

    • Acquire data in the positive ion mode over an appropriate m/z range for menin.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of menin from the this compound treated sample with the control. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.

Protocol 2: LC-MS/MS Peptide Mapping to Identify the this compound Modification Site

Objective: To identify the specific peptide and amino acid residue (Cys329) of menin that is covalently modified by this compound.

Materials:

  • Menin-M-1211 adduct and control menin samples (from Protocol 1)

  • Denaturation Buffer (e.g., 6 M Guanidine-HCl)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAM)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein samples by adding Denaturation Buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 20 minutes. This step is important to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the samples to reduce the concentration of the denaturant.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the samples to stop the digestion.

    • Inject the peptide digests onto a C18 reverse-phase column for chromatographic separation.

    • Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation.

  • Data Analysis:

    • Process the raw data using a proteomics software package.

    • Search the MS/MS spectra against the menin protein sequence.

    • Specifically look for a peptide containing Cys329 with a mass modification corresponding to the addition of this compound.

Visualizations

M1211_Mechanism_of_Action This compound Mechanism of Action cluster_Menin_MLL Menin-MLL Complex cluster_Leukemogenesis Leukemogenesis Menin Menin MLL MLL Menin->MLL Interaction Covalent_Bond Covalent Modification (Cys329) HOXA9 HOXA9/MEIS1 Gene Expression MLL->HOXA9 Upregulation Leukemia Leukemic Cell Proliferation HOXA9->Leukemia M1211 This compound M1211->Menin Binds to Covalent_Bond->MLL Blocks Interaction

Caption: this compound covalently modifies menin, blocking the menin-MLL interaction and subsequent leukemogenesis.

Experimental_Workflow_Mass_Spec Mass Spectrometry Workflow for this compound Modification cluster_Sample_Prep Sample Preparation cluster_Intact_Mass Intact Protein Analysis cluster_Peptide_Mapping Peptide Mapping Analysis Incubation Incubate Menin with this compound Buffer_Exchange Buffer Exchange (Volatile Buffer) Incubation->Buffer_Exchange Denature_Reduce_Alkylate Denature, Reduce, Alkylate Incubation->Denature_Reduce_Alkylate Control Menin + Vehicle (Control) Control->Buffer_Exchange Control->Denature_Reduce_Alkylate Intact_MS Intact Mass Spec Analysis Buffer_Exchange->Intact_MS Mass_Shift Observe Mass Shift Intact_MS->Mass_Shift Digest Tryptic Digestion Denature_Reduce_Alkylate->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Identify_Peptide Identify Modified Peptide (Cys329) LC_MSMS->Identify_Peptide

Caption: Workflow for confirming this compound covalent modification of menin using mass spectrometry.

References

mitigating M-1211 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicity associated with M-1211 (DS-1211), a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DS-1211) and its expected pharmacological effects?

A1: this compound (DS-1211) is a small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, DS-1211 leads to an increase in PPi levels, which in turn can prevent ectopic calcification.[1][2] The primary pharmacological effects observed in animal studies are a dose-dependent decrease in plasma alkaline phosphatase (ALP) activity and a corresponding increase in plasma PPi and pyridoxal (B1214274) 5'-phosphate (PLP) concentrations.[1][2][3]

Q2: What are the known toxicities of this compound (DS-1211) in preclinical animal studies?

A2: Preclinical studies in mice and monkeys, as well as Phase I human clinical trials, have indicated that DS-1211 is generally safe and well-tolerated.[4][5] Adverse events reported in human studies were typically mild to moderate and did not show a dose-dependent increase.[4][5] In vivo studies in animals have primarily focused on the pharmacological efficacy in models of ectopic calcification, with no significant off-target adverse effects reported.[3] The risk of off-target effects is considered low, as DS-1211 did not show significant activity on a panel of 88 other receptors, channels, transporters, and enzymes.[3]

Q3: Is there a discrepancy between in vitro and in vivo toxicity findings for this compound (DS-1211)?

A3: Currently, there is no significant discrepancy reported between in vitro and in vivo toxicity for DS-1211. In vitro studies have demonstrated its potent and selective inhibition of TNAP.[3] In vivo studies have confirmed this mechanism of action and have not revealed significant unexpected toxicities.[2][3] It is important to note that discrepancies between in vitro and in vivo studies can arise due to factors like drug metabolism, pharmacokinetics, and complex physiological responses not captured in cell-based assays.

Q4: What are the potential risks associated with long-term TNAP inhibition?

A4: A theoretical risk of long-term, complete, or near-complete inhibition of TNAP is the potential for developing conditions similar to hypophosphatasia (HPP).[3] HPP is a rare genetic disorder caused by a deficiency in TNAP activity, leading to impaired bone and teeth mineralization.[3] However, the preclinical and clinical studies conducted so far with DS-1211 have not reported such effects, and the adverse events have been mild and transient.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Adverse Clinical Signs in Study Animals

Possible Causes:

  • High Dose: The administered dose may be approaching the maximum tolerated dose (MTD).

  • Formulation/Vehicle Effects: The vehicle used for administration may have inherent toxicity.

  • Animal Strain/Health Status: The specific strain, age, or underlying health of the animals might increase their susceptibility.

  • Route and Speed of Administration: Rapid administration can lead to acute toxic effects.

Troubleshooting Steps:

  • Review Dosing:

    • Action: If adverse signs are observed at the highest dose, consider reducing the dose in subsequent cohorts.

    • Rationale: Establishing a clear dose-response relationship for both efficacy and toxicity is crucial.

  • Vehicle Control:

    • Action: Always include a vehicle-only control group in your study design.

    • Rationale: This will help differentiate between the toxicity of the vehicle and the test compound.

  • Animal Model Evaluation:

    • Action: Ensure the animal model is appropriate and that the animals are healthy before dosing.

    • Rationale: Subclinical infections or other health issues can make animals more sensitive to drug effects.

  • Administration Protocol:

    • Action: If using intravenous administration, consider a slower infusion rate. For oral gavage, ensure the volume is appropriate for the animal's size.

    • Rationale: Slower administration can reduce peak plasma concentrations and mitigate acute toxicity.

Issue 2: Biomarker Changes Indicating Potential Organ Toxicity (e.g., elevated liver enzymes)

Possible Causes:

  • Off-Target Effects: Although unlikely based on current data, high concentrations of DS-1211 could interact with other cellular targets.

  • Metabolite-Induced Toxicity: A metabolite of DS-1211 could potentially be more toxic than the parent compound.

  • Exacerbation of Pre-existing Conditions: The compound might worsen a subclinical organ dysfunction in the study animals.

Troubleshooting Steps:

  • Dose De-escalation:

    • Action: Reduce the dose to see if the biomarker changes are dose-dependent.

    • Rationale: This helps to establish a safe dose range where the desired pharmacological effect is achieved without significant toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Action: Correlate the plasma concentration of DS-1211 with the observed biomarker changes.

    • Rationale: Understanding the exposure-response relationship is key to interpreting toxicity findings.

  • Histopathology:

    • Action: Conduct a thorough histopathological examination of the affected organs.

    • Rationale: This will provide definitive evidence of tissue damage and can help elucidate the mechanism of toxicity.

  • Co-administration of Protective Agents:

    • Action: In cases of suspected organ-specific toxicity (e.g., hepatotoxicity), consider co-administration of a known protective agent (e.g., an antioxidant for liver support) in a separate, well-controlled study.

    • Rationale: This can be a strategy to mitigate toxicity, but it requires careful validation to ensure it does not interfere with the primary pharmacology of DS-1211.

Data Summary

Table 1: In Vivo Pharmacokinetics of DS-1211 in Mice (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)T1/2 (hr)
0.313.0 ± 2.40.50 ± 0.0025.4 ± 3.41.2 ± 0.3
1.048.7 ± 11.50.50 ± 0.0090.7 ± 15.11.1 ± 0.1
3.0161 ± 280.50 ± 0.00338 ± 1171.4 ± 0.6
Data are presented as mean ± SD.

Table 2: In Vivo Pharmacodynamics of DS-1211 in Mice (Single Oral Dose)

Dose (mg/kg)Plasma ALP Inhibition (%) at 1 hrPlasma PPi Increase (fold change) at 1 hrPlasma PLP Increase (fold change) at 1 hr
1~60%~1.5~2.0
10>80%~2.5~4.0
Approximate values derived from graphical data in cited literature.

Experimental Protocols

Protocol 1: Measurement of Plasma Alkaline Phosphatase (ALP) Activity

Objective: To quantify the inhibitory effect of DS-1211 on plasma ALP activity.

Methodology:

  • Sample Collection: Collect blood samples from animals at predetermined time points post-dose into heparinized tubes.

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • ALP Assay:

    • Use a commercially available p-nitrophenyl phosphate (B84403) (pNPP) based colorimetric assay kit.

    • Prepare a reaction mixture containing a buffer (e.g., 50 mmol/L Tris-HCl, pH 7.5), 1 mmol/L MgCl₂, and 0.02 mmol/L ZnCl₂.

    • Add a small volume of plasma to the reaction mixture.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C and measure the absorbance at 405 nm at multiple time points.

  • Data Analysis: Calculate the rate of pNPP hydrolysis, which is proportional to the ALP activity. Express the results as a percentage of the vehicle-treated control group.

Protocol 2: Quantification of Plasma Pyrophosphate (PPi)

Objective: To measure the change in plasma PPi levels following the administration of DS-1211.

Methodology:

  • Sample Collection and Preparation: Collect and separate plasma as described in Protocol 1.

  • PPi Assay:

    • Utilize a commercially available enzymatic assay kit for PPi quantification.

    • The assay typically involves the conversion of PPi to ATP by ATP sulfurylase.

    • The newly synthesized ATP is then used in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis: The luminescence intensity is directly proportional to the PPi concentration in the sample. Calculate the PPi concentration based on a standard curve and express the results as fold change relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

TNAP_Inhibition_Pathway Potential Signaling Pathway of TNAP Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis PPi PPi TNAP TNAP PPi->TNAP Substrate Pi Pi TNAP->Pi Hydrolysis ROCK_Activation ROCK Activation TNAP->ROCK_Activation Inhibits (Proposed) ENPP1->PPi DS1211 This compound (DS-1211) DS1211->TNAP Inhibition Cytoskeletal_Changes Cytoskeletal Changes ROCK_Activation->Cytoskeletal_Changes

Caption: Proposed signaling pathway of TNAP inhibition by this compound (DS-1211).

Experimental_Workflow General Workflow for In Vivo Toxicity Assessment cluster_analysis Analysis Types Dose_Range_Finding 1. Dose Range-Finding Study Definitive_Study 2. Definitive Toxicity Study Dose_Range_Finding->Definitive_Study Inform Dose Selection Dosing_and_Observation 3. Dosing and Clinical Observation Definitive_Study->Dosing_and_Observation Sample_Collection 4. Sample Collection (Blood, Tissues) Dosing_and_Observation->Sample_Collection Data_Analysis 5. Data Analysis Sample_Collection->Data_Analysis Reporting 6. Reporting and Interpretation Data_Analysis->Reporting Clinical_Pathology Clinical Pathology Data_Analysis->Clinical_Pathology Histopathology Histopathology Data_Analysis->Histopathology Biomarkers Biomarkers (ALP, PPi) Data_Analysis->Biomarkers

Caption: A generalized experimental workflow for assessing in vivo toxicity.

References

Technical Support Center: Troubleshooting M-1211 Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "M-1211" is not uniquely identified in scientific literature. This guide addresses potential interference from small molecule inhibitors with similar designations (e.g., M-1121, a covalent menin-MLL inhibitor) in common cell viability assays. The principles and troubleshooting steps provided are broadly applicable to novel small molecule inhibitors.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and overcoming potential interference of the small molecule inhibitor this compound with commonly used cell viability assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are inconsistent with microscopy observations. What could be the cause?

A1: Discrepancies between assay data and visual inspection of cell health are a common indicator of assay interference. Small molecule inhibitors like this compound can interfere with assay components or cellular metabolism in ways that do not reflect true cell viability. For instance, the compound might chemically react with the assay reagent or alter the metabolic state of the cells, leading to an over- or underestimation of viability[1][2]. It is crucial to perform control experiments to rule out such artifacts.

Q2: Can this compound directly react with tetrazolium salts like MTT, MTS, or XTT?

A2: Yes, it is possible. Certain chemical functional groups, such as thiols and carboxylic acids, present in small molecules can directly reduce tetrazolium salts to their colored formazan (B1609692) product in the absence of viable cells[3]. This leads to a false positive signal, suggesting higher cell viability than is actually the case. A simple control experiment is to incubate this compound with the assay reagent in cell-free medium to check for a color change.

Q3: How might the mechanism of action of this compound affect metabolic assays?

A3: Many cell viability assays, including those using tetrazolium salts or resazurin, rely on the metabolic activity of cells, specifically the function of NAD(P)H-dependent oxidoreductases[4]. If this compound, as an inhibitor, alters the metabolic state or mitochondrial function of the cells, it can change the rate of dye reduction without necessarily inducing cell death[1]. This can lead to a misinterpretation of the compound's cytotoxic effects.

Q4: Could this compound interfere with luciferase-based assays like CellTiter-Glo®?

A4: Interference with luciferase-based assays is also possible. The compound could inhibit the luciferase enzyme, quench the luminescent signal, or interact with ATP. For instance, if this compound has intrinsic luciferase inhibitory activity, it would lead to an underestimation of cell viability. Conversely, if it stabilizes ATP, it could result in an overestimation.

Q5: What are the recommended initial steps to test for assay interference?

A5: The first step is to run a cell-free control. Add this compound to your culture medium without cells, then add the viability assay reagent and incubate for the standard duration. If you observe a signal change (colorimetric or luminescent), it indicates direct interference. Additionally, comparing results from a metabolic assay with a non-metabolic endpoint assay (e.g., a dye exclusion method like Trypan Blue or a cytotoxicity assay measuring LDH release) can help confirm true cytotoxic effects[1].

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions when using this compound in cell viability assays.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
MV-01 High background signal in cell-free wells 1. Direct reduction of the assay reagent by this compound.[5] 2. Contamination of reagents.1. Perform a cell-free assay with this compound to confirm direct reactivity. 2. If interference is confirmed, subtract the background signal from this compound-treated wells or switch to an alternative assay. 3. Use fresh, high-quality reagents.
MV-02 Increased viability at high this compound concentrations 1. This compound enhances the metabolic activity of surviving cells. 2. The compound precipitates at high concentrations, reducing its effective concentration. 3. Interference with efflux pumps, leading to reduced intracellular accumulation of a toxic metabolite.[6]1. Correlate results with a non-metabolic assay (e.g., Trypan Blue, CellTox™ Green). 2. Check for this compound precipitation under a microscope. 3. Use a different type of viability assay (e.g., ATP-based).
MV-03 No dose-dependent decrease in viability 1. The chosen cell line is resistant to this compound. 2. The incubation time is too short to observe a cytotoxic effect. 3. The selected assay is not sensitive enough.1. Verify target expression in your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Switch to a more sensitive assay, such as a luminescent ATP-based assay.
MV-04 High well-to-well variability 1. Uneven cell seeding. 2. "Edge effects" in the microplate. 3. Incomplete solubilization of formazan crystals (MTT assay).[7]1. Ensure a single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples. 3. Ensure complete mixing and solubilization of the formazan product.

Experimental Protocols

Protocol 1: Cell-Free Interference Test for Tetrazolium Assays (e.g., MTT)
  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the MTT reagent to each well at the final concentration used in your experiments.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C).

  • Add the solubilization buffer (e.g., DMSO or an acidified isopropanol (B130326) solution).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • An increase in absorbance in the presence of this compound indicates direct reduction of MTT.

Protocol 2: Comparative Analysis with a Non-Metabolic Viability Assay (Trypan Blue Exclusion)
  • Seed cells in a multi-well plate (e.g., 24-well) and treat with a dose range of this compound for the desired duration.

  • At the end of the treatment period, collect the cells from each well.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells and compare this data to the results obtained from your metabolic assay.

Visualizations

Workflow for Troubleshooting Assay Interference

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Resolution A Inconsistent viability data with this compound B Perform Cell-Free Control Test A->B C Compare with Non-Metabolic Assay (e.g., Trypan Blue) A->C D Microscopic Examination A->D E Direct Interference? B->E F Data Correlates? C->F D->F E->F No G Correct for background or change assay method E->G Yes I Data is likely valid. Proceed with analysis. F->I Yes J Re-evaluate experiment: - Cell seeding - Compound stability - Incubation time F->J No, and no direct interference G->I H Rely on non-metabolic assay data J->C

Caption: A flowchart for troubleshooting cell viability assay interference.

Potential Mechanisms of this compound Interference

G cluster_0 This compound Compound cluster_1 Interference Pathways cluster_2 Assay Readout cluster_3 Observed Effect M1211 This compound P1 Direct Chemical Interaction M1211->P1 P2 Alteration of Cellular Processes M1211->P2 P3 Optical/Physical Interference M1211->P3 R1 Reduction of Assay Reagent (e.g., MTT -> Formazan) P1->R1 R2 Inhibition/Activation of Cellular Reductases P2->R2 R3 Altered ATP Levels P2->R3 R4 Light Scattering or Signal Quenching P3->R4 Effect Inaccurate Viability Measurement (False Positive or False Negative) R1->Effect R2->Effect R3->Effect R4->Effect

Caption: Mechanisms of small molecule interference in viability assays.

References

Validation & Comparative

A Comparative Analysis of Covalent and Non-Covalent Menin Inhibitors for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the evolving landscape of menin inhibition in oncology, with a focus on comparing the mechanisms and performance of covalent and non-covalent inhibitors.

This guide provides a detailed comparison between two major classes of menin inhibitors, a critical emerging therapy for genetically defined acute leukemias, particularly those with KMT2A (MLL) rearrangements or NPM1 mutations. While direct comparative data for a compound designated "M-1211" is not publicly available, this guide will use well-characterized examples to illustrate the key differences and potential advantages of each class. We will focus on SNDX-5613 (revumenib) as a representative covalent inhibitor and ziftomenib (B3325460) (KO-539) as a representative non-covalent inhibitor.

Introduction to Menin Inhibition in Acute Leukemia

Menin is a scaffold protein that plays a crucial role in gene regulation. In certain types of acute leukemia, such as those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene, the interaction between menin and the KMT2A protein is critical for driving the expression of oncogenic genes like HOX and MEIS1, which in turn promotes leukemia cell proliferation and survival. Disrupting the menin-KMT2A interaction has thus emerged as a promising therapeutic strategy.

Both covalent and non-covalent inhibitors are being developed to block this interaction, but they do so through different mechanisms, which can impact their efficacy, safety, and potential for resistance.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The fundamental difference between these two classes of inhibitors lies in how they interact with the menin protein.

  • Non-Covalent Inhibitors: These inhibitors, such as ziftomenib, bind to the menin-KMT2A interaction pocket through reversible, non-permanent bonds like hydrogen bonds and van der Waals forces. Their binding is concentration-dependent, and they can associate and dissociate from the target protein.

  • Covalent Inhibitors: Covalent inhibitors, like SNDX-5613, form a permanent, irreversible bond with a specific amino acid residue (typically cysteine) within or near the target binding site on the menin protein. This irreversible binding can lead to a more sustained and durable inhibition of the target protein.

G cluster_0 Non-Covalent Inhibition cluster_1 Covalent Inhibition Menin Menin KMT2A KMT2A Menin->KMT2A Oncogenic Interaction Non-Covalent Inhibitor Non-Covalent Inhibitor Non-Covalent Inhibitor->Menin Reversible Binding Menin_C Menin KMT2A_C KMT2A Menin_C->KMT2A_C Oncogenic Interaction Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor->Menin_C Irreversible Bond

Figure 1. A diagram illustrating the difference between non-covalent and covalent menin inhibition.

Comparative Performance Data

The following tables summarize key preclinical data for representative covalent (SNDX-5613) and non-covalent (ziftomenib) menin inhibitors.

Table 1: In Vitro Binding Affinity and Cellular Potency

ParameterSNDX-5613 (Revumenib)Ziftomenib (KO-539)Reference
Binding Affinity (Kd/IC50) ~0.6 nM (IC50)~0.57 nM (Kd)
Cellular Potency (EC50 in MOLM-13 cells) ~1.5 nM~10 nM
Cellular Potency (EC50 in MV4-11 cells) ~3.7 nM~25 nM

Table 2: In Vivo Efficacy in Preclinical Models

ParameterSNDX-5613 (Revumenib)Ziftomenib (KO-539)Reference
Model System MOLM-13 xenograftMV4-11 xenograft
Dosing Regimen 100 mg/kg, BID, oral50 mg/kg, BID, oral
Tumor Growth Inhibition Significant tumor regressionSignificant tumor growth inhibition
Survival Benefit Increased survivalIncreased survival

Signaling Pathway of Menin-KMT2A in Leukemia

The diagram below illustrates the central role of the menin-KMT2A interaction in driving leukemogenesis and how its inhibition can reverse this process.

G Menin Menin Menin_KMT2A_Complex Menin-KMT2A Complex Menin->Menin_KMT2A_Complex KMT2A KMT2A KMT2A->Menin_KMT2A_Complex Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin_KMT2A_Complex->Target_Genes Upregulation Leukemic_Transformation Leukemic Transformation Target_Genes->Leukemic_Transformation Promotes Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin_KMT2A_Complex Inhibits Formation

Figure 2. The Menin-KMT2A signaling pathway in acute leukemia.

Experimental Protocols

The following are representative protocols for key experiments used to characterize menin inhibitors.

In Vitro Binding Affinity Assay (Time-Resolved FRET)

This assay quantifies the binding affinity of an inhibitor to the menin protein.

G Start Start Prepare_Reagents Prepare Reagents: - GST-Menin - Biotin-KMT2A peptide - TR-FRET Donor (Anti-GST-Eu) - TR-FRET Acceptor (Streptavidin-APC) - Test Inhibitor Start->Prepare_Reagents Incubate_1 Incubate Menin, KMT2A peptide, and inhibitor Prepare_Reagents->Incubate_1 Add_TRFRET Add TR-FRET Donor and Acceptor Incubate_1->Add_TRFRET Incubate_2 Incubate in the dark Add_TRFRET->Incubate_2 Read_Plate Read plate on a TR-FRET enabled plate reader (e.g., at 665 nm and 620 nm) Incubate_2->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for a time-resolved FRET-based binding assay.

Methodology:

  • Recombinant GST-tagged menin and a biotinylated KMT2A-derived peptide are incubated with varying concentrations of the test inhibitor in an assay buffer.

  • After an incubation period, a TR-FRET donor (e.g., Europium-labeled anti-GST antibody) and a TR-FRET acceptor (e.g., Allophycocyanin-labeled streptavidin) are added.

  • The plate is incubated to allow for binding of the detection reagents.

  • The TR-FRET signal is measured on a compatible plate reader. The signal is proportional to the amount of menin-KMT2A interaction.

  • The data is normalized and fitted to a dose-response curve to determine the IC50 value of the inhibitor.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability of leukemia cell lines.

Methodology:

  • Leukemia cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.

  • The cells are treated with a serial dilution of the menin inhibitor for a specified period (e.g., 72 hours).

  • A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • The luminescence is read on a plate reader.

  • The data is used to calculate the EC50 value, the concentration of the inhibitor that reduces cell viability by 50%.

Discussion and Future Outlook

Both covalent and non-covalent menin inhibitors have demonstrated significant promise in preclinical and clinical settings for the treatment of KMT2A-rearranged and NPM1-mutated acute leukemias.

  • Non-covalent inhibitors like ziftomenib have shown strong efficacy and are advancing in clinical trials. The reversible nature of their binding may offer advantages in terms of safety and off-target effects.

  • Covalent inhibitors such as SNDX-5613 offer the potential for more sustained target engagement, which could translate to improved efficacy and less frequent dosing. However, the irreversible nature of their binding necessitates careful design to minimize off-target toxicities.

The choice between a covalent and a non-covalent approach may depend on the specific clinical context, the potential for resistance mutations, and the long-term safety profile of each agent. The development of resistance to non-covalent inhibitors has been observed, and covalent inhibitors may offer a strategy to overcome certain resistance mechanisms.

Future research will likely focus on:

  • Direct head-to-head clinical trials comparing the efficacy and safety of covalent and non-covalent inhibitors.

  • The identification of biomarkers to predict response and resistance to each class of inhibitors.

  • The development of next-generation inhibitors with improved potency, selectivity, and resistance profiles.

M-1211: A Potent Menin-MLL Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of M-1211's on-target activity with other emerging menin inhibitors, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound, a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other leading menin inhibitors in development for the treatment of acute leukemia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential as a therapeutic agent.

Introduction to Menin-MLL Inhibition in Leukemia

The interaction between the protein menin and the MLL1 fusion proteins is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This interaction leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemia cell proliferation and survival. Menin inhibitors represent a promising new class of targeted therapies that disrupt this protein-protein interaction, leading to the downregulation of these oncogenic genes and subsequent leukemia cell differentiation and apoptosis. This compound (also referred to as M-1121) is a novel, orally active, covalent menin inhibitor that has demonstrated significant preclinical activity in leukemia models.

On-Target Activity of this compound in Leukemia Cells

This compound potently and selectively inhibits the growth of leukemia cell lines harboring MLL rearrangements. Its on-target activity is demonstrated by its ability to downregulate the expression of the key MLL target genes, HOXA9 and MEIS1, in a dose-dependent manner.

Signaling Pathway of Menin-MLL Interaction

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Contains Transcription Leukemogenic Gene Transcription HOXA9_MEIS1->Transcription Leads to Proliferation Leukemia Cell Proliferation & Survival Transcription->Proliferation M1211 This compound M1211->Menin Inhibits

Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of this compound.

Comparative Analysis of Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other menin inhibitors in various leukemia cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineGenotypeIC50 (nM)Reference
This compound MV4;11MLL-AF410.3[1]
MOLM-13MLL-AF951.5[1]
KOPN8MLL-AF924.7
RS4;11MLL-AF435.2
NB4MLL WT>10,000[1]
U937MLL WT>10,000[1]
HL-60MLL WT>10,000[1]
Ziftomenib (B3325460) MV4-11MLL-AF4150[2]
MOLM-13MLL-AF9150[2]
Revumenib SEMMLL-AF4Not Reported
KOPN8MLL-AF9Not Reported

Note: Data for different compounds may be from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Downregulation of On-Target Genes

This compound treatment leads to a dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 in MLL-rearranged leukemia cells, confirming its on-target mechanism of action.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow A Leukemia Cell Culture (e.g., MV4;11) B Treat with this compound (various concentrations) A->B C Incubate for 24 hours B->C D RNA Extraction C->D E Reverse Transcription to cDNA D->E F Quantitative PCR (qPCR) for HOXA9 & MEIS1 E->F G Data Analysis: Relative Gene Expression F->G

References

A Comparative Guide to the Cross-Reactivity Profile of Covalent Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted covalent inhibitors against the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction represents a promising therapeutic strategy for acute leukemias with MLL rearrangements or NPM1 mutations. This guide provides a comparative analysis of the cross-reactivity and selectivity of the covalent inhibitor M-1121, alongside other notable menin-MLL inhibitors, to aid researchers in selecting appropriate chemical probes and to inform the development of next-generation therapeutics.

Introduction to Covalent Menin-MLL Inhibition

The interaction between menin and the N-terminus of MLL is crucial for the leukemogenic activity of MLL fusion proteins. Covalent inhibitors, by forming a permanent bond with a specific residue in the target protein, can offer enhanced potency, prolonged duration of action, and the potential to overcome resistance mechanisms. M-1121 is a covalent inhibitor that targets Cysteine 329 in the MLL binding pocket of menin[1][2][3]. Understanding the selectivity of such inhibitors is paramount to minimize off-target effects and ensure a favorable therapeutic window.

Comparative Selectivity of Menin-MLL Inhibitors

The following table summarizes the available selectivity and potency data for M-1121 and other prominent menin-MLL inhibitors, including the clinical candidates revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539). While a direct head-to-head comprehensive kinome-wide screen for M-1121 is not publicly available, its high selectivity is inferred from cell-based assays.

InhibitorTypePrimary TargetOn-Target Potency (IC50/GI50)Cellular SelectivityBroad Panel Off-Target Profile
M-1121 CovalentMenin-MLL InteractionMV4;11 (MLLr): 10.3 nMMOLM-13 (MLLr): 51.5 nM[3]>970-fold selective for MLLr cell lines vs. MLL wild-type cell lines (IC50 >10,000 nM)[1][3]Data not publicly available.
Revumenib (SNDX-5613) Non-covalentMenin-MLL InteractionMV4;11 (MLLr): ~10-20 nM (cell-based IC50)[4]Highly selective for MLLr and NPM1-mutant cell lines[5][6][7][8][9][10][11][12][13].No significant cross-reactivity against >125 molecular targets and 97 kinases at 10 µM.
Ziftomenib (KO-539) Non-covalentMenin-MLL InteractionOCI-AML3 (NPM1mut): ~10-50 nMMV4-11 (MLLr): ~50-100 nMHighly selective for MLLr and NPM1-mutant cell lines vs. wild-type (IC50 >2,500 nM in HL60 and NB4 cells)Data not publicly available, but described as "highly selective"[14].

Signaling Pathway and Experimental Workflows

To understand the context of menin-MLL inhibition and the methods used to assess cross-reactivity, the following diagrams illustrate the core signaling pathway and a general workflow for competitive activity-based protein profiling.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters Histone Histone MLL_fusion->Histone Recruits Histone Methyltransferases HOXA9_MEIS1 HOXA9, MEIS1 (Leukemogenic Genes) Histone->HOXA9_MEIS1 Epigenetic Activation Leukemia Leukemic Cell Proliferation HOXA9_MEIS1->Leukemia Drives Leukemogenesis M1211 M-1121 (Covalent Inhibitor) M1211->Menin Covalently Binds (Inhibits Interaction)

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

ABPP_Workflow Competitive Activity-Based Protein Profiling Workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Proteome Cell Lysate or Live Cells Inhibitor Covalent Inhibitor (e.g., M-1121) Proteome->Inhibitor Pre-incubation Probe Broad-spectrum Covalent Probe (with reporter tag) Inhibitor->Probe Competitive Labeling Enrichment Affinity Purification of Probe-labeled Proteins Probe->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Proteomics (Identify Off-Targets) LC_MS->Data_Analysis Off_Target_Profile Cross-reactivity Profile Data_Analysis->Off_Target_Profile Generates

Caption: Workflow for Competitive Activity-Based Protein Profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of cross-reactivity studies. Below are protocols for key assays used in the characterization of menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a primary screening method to quantify the ability of a compound to disrupt the menin-MLL interaction in a cell-free system[15][16][17].

Principle: The assay measures the change in the rotational speed of a fluorescently labeled peptide derived from MLL (MLL-FP). When unbound, the small MLL-FP tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its tumbling slows, leading to high polarization. An inhibitor that displaces the MLL-FP from menin will cause a decrease in the polarization signal[15][17].

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Prepare a solution of purified, recombinant human menin protein at a final concentration of 50 nM in the assay buffer.

    • Prepare a solution of a fluorescein-labeled MLL peptide (e.g., FITC-MLL) at a final concentration of 10 nM in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., M-1121) in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the menin protein solution to each well.

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the FITC-MLL peptide solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

    • Calculate IC50 values by plotting the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Competitive Activity-Based Protein Profiling (ABPP)

This chemoproteomic method is used to identify the cellular targets of covalent inhibitors on a proteome-wide scale[18].

Principle: Live cells or cell lysates are first treated with the covalent inhibitor of interest. Subsequently, a broad-spectrum, reactive probe with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) is added. This probe labels the reactive sites on proteins that were not engaged by the test inhibitor. By enriching for the probe-labeled proteins and using quantitative mass spectrometry, one can identify the proteins that the test inhibitor binds to (which will show reduced probe labeling)[18].

Protocol:

  • Cell Culture and Treatment:

    • Culture human leukemia cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL.

    • Treat the cells with varying concentrations of the covalent inhibitor (e.g., M-1121) or DMSO for a specified time (e.g., 2 hours).

  • Probe Labeling and Lysis:

    • Add a cysteine-reactive, alkyne-tagged iodoacetamide (B48618) probe to the treated cells and incubate for 1 hour.

    • Harvest the cells, wash with cold PBS, and lyse in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, and protease inhibitors.

  • Click Chemistry and Protein Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

  • On-Bead Digestion and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).

    • Determine the proteins and specific cysteine residues that show significantly reduced probe labeling in the inhibitor-treated samples compared to the DMSO control. These are the potential on- and off-targets of the covalent inhibitor.

Conclusion

M-1121 is a potent and highly selective covalent inhibitor of the menin-MLL interaction, demonstrating significant promise in preclinical models. While comprehensive, direct cross-reactivity data for M-1121 is not yet publicly available, its cellular selectivity profile is excellent. In comparison, other menin-MLL inhibitors like revumenib have been shown to be highly selective in broad off-target screening panels. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the selectivity of novel covalent inhibitors. The continued development and rigorous profiling of such targeted agents are crucial for advancing the treatment of acute leukemias.

References

A Comparative Analysis of M-1211 (M-1121) and Other Menin-MLL Interaction Inhibitors in Epigenetic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic targeting of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction has emerged as a promising strategy in the treatment of specific, aggressive subtypes of acute leukemia. This guide provides a comparative analysis of M-1211 (more accurately identified as M-1121), a covalent menin-MLL inhibitor, alongside other notable inhibitors in this class, namely revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539). This comparison focuses on their mechanism of action, preclinical efficacy, and available clinical data, supported by detailed experimental methodologies.

Introduction to Menin-MLL Inhibition

In acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene, the interaction between the menin protein and the KMT2A protein (or its fusion products) is crucial for driving the leukemogenic gene expression program. This interaction tethers the KMT2A complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which in turn promotes uncontrolled proliferation and blocks differentiation of hematopoietic cells.[1] Inhibitors of the menin-MLL interaction are designed to disrupt this critical scaffolding function, thereby suppressing the oncogenic signaling cascade.

Comparative Preclinical and Clinical Data

M-1121, revumenib, and ziftomenib have all demonstrated potent and selective activity against leukemia cells harboring KMT2A rearrangements or NPM1 mutations. The following tables summarize the available quantitative data for these inhibitors.

Table 1: In Vitro Potency of Menin-MLL Inhibitors
CompoundCell LineMLL StatusDisease IndicationIC50 (nM)Reference
M-1121 MV4;11MLL/AF4ALL10.3[2][3]
MOLM-13MLL/AF9AML51.5 - 52[2][3]
OCI-AML4MLL-ENLAML3[2]
SEMMLL/AF4ALL51[2]
KOPN8MLL/ENLALL110[2]
Revumenib MV4;11MLLrALL10-20[4][5][6]
(SNDX-5613)RS4;11MLLrALL10-20[5][6]
MOLM-13MLLrAML10-20[5][6]
KOPN-8MLLrALL10-20[5][6]
Ziftomenib MOLM13MLL-rAML<5[7]
(KO-539)MV411MLL-rAML<5[7]
OCI-AML2MLL-rAML<5[7]
OCI-AML3NPM1mutAML90[7]

ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; MLLr: MLL-rearranged; NPM1mut: NPM1-mutated.

Table 2: Selectivity of Menin-MLL Inhibitors
CompoundCell Line (MLL Status)Cell Growth Inhibition IC50 (nM)Reference
M-1121 HL-60 (MLLwt)>10,000[2]
K562 (MLLwt)>10,000[2]
MEG-1 (MLLwt)>10,000[2]

MLLwt: MLL wild-type. M-1121 demonstrates high selectivity for MLL-rearranged cell lines with minimal activity against MLL wild-type cells.[2]

Table 3: In Vivo Efficacy of M-1121 in a Mouse Xenograft Model
Animal ModelTreatmentOutcomeReference
MV4;11 subcutaneous xenograftM-1121 (100 mg/kg, p.o., daily for 26 days)32% reduction in average tumor volume.[8]
MV4;11 subcutaneous xenograftM-1121 (300 mg/kg, p.o.)Complete tumor regression in 10 out of 10 mice with no regrowth detected up to a month after the last treatment.[8]
Table 4: Clinical Response Rates of Revumenib and Ziftomenib
CompoundClinical TrialPatient PopulationResponse Rate (CR/CRh)Reference
Revumenib AUGMENT-101 (Phase 2)R/R KMT2Ar Acute Leukemia (n=57)22.8%[9]
AUGMENT-101 (Phase 2)R/R mNPM1 AML (n=64)23%[10]
Ziftomenib KOMET-001 (Phase 1b)R/R NPM1m AML (n=20 at 600mg)35%[11]
KOMET-001 (Phase 2)R/R NPM1m AML (n=92)22%[12]

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; R/R: Relapsed/Refractory; KMT2Ar: KMT2A-rearranged; mNPM1: NPM1-mutated; AML: Acute Myeloid Leukemia.

Mechanism of Action and Signaling Pathway

M-1121, revumenib, and ziftomenib all function by competitively binding to a hydrophobic pocket on the menin protein, thereby disrupting its interaction with the N-terminal region of KMT2A or its oncogenic fusion partners. M-1121 is unique among these in that it forms a covalent bond with Cysteine 329 within this pocket, potentially leading to a more durable inhibition.[8][13] The disruption of the menin-KMT2A interaction prevents the recruitment of the histone methyltransferase complex to target gene promoters. This leads to a reduction in histone H3 lysine (B10760008) 79 dimethylation (H3K79me2), a mark associated with active transcription, and subsequent downregulation of key leukemogenic genes, including HOXA9 and MEIS1.[14] This ultimately induces differentiation and apoptosis in the leukemia cells.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion KMT2A (MLL) Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to H3K79me2 H3K79me2 MLL_Fusion->H3K79me2 Mediates Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes at Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) Target_Genes->Leukemogenesis Drives H3K79me2->Target_Genes Activates M1121 M-1121 M1121->Menin Inhibits Interaction

Caption: Menin-KMT2A(MLL) signaling pathway and its inhibition by M-1121.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of these epigenetic drugs are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is used to quantify the binding affinity of inhibitors to the menin protein.

  • Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the larger menin protein. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.

  • Materials:

    • Purified recombinant human menin protein.

    • Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MBM1 peptide).

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Test compounds (M-1121, revumenib, ziftomenib) dissolved in DMSO.

    • 384-well black, flat-bottom plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

    • In each well of the 384-well plate, add menin protein (final concentration ~5 nM) and the fluorescently labeled MLL peptide (final concentration ~10 nM).

    • Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibitor) and buffer only (no protein).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay

This assay determines the anti-proliferative activity of the inhibitors on leukemia cell lines.

  • Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.

  • Materials:

    • Leukemia cell lines (e.g., MV4;11, MOLM-13, HL-60).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

    • Test compounds dissolved in DMSO.

    • 96-well white, clear-bottom cell culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed the leukemia cells into the 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the diluted compounds to the respective wells. Include a DMSO vehicle control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

    • Allow the plates to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the downregulation of menin-MLL target genes.

  • Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. The expression levels of target genes (HOXA9, MEIS1) are normalized to a housekeeping gene.

  • Materials:

    • Leukemia cells treated with inhibitors or vehicle control.

    • RNA extraction kit (e.g., RNeasy Kit).

    • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

    • TaqMan Gene Expression Assays (primers and probes) for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • qRT-PCR master mix.

    • qRT-PCR instrument.

  • Procedure:

    • Treat leukemia cells (e.g., MV4;11) with various concentrations of the inhibitors or DMSO for 24-48 hours.

    • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Set up the qRT-PCR reactions in a 96-well plate with the TaqMan assays for the target and housekeeping genes, cDNA template, and master mix.

    • Run the qRT-PCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the inhibitor-treated samples compared to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of menin-MLL inhibitors.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow for Menin-MLL Inhibitors Start Compound Synthesis (M-1121, Revumenib, Ziftomenib) FP_Assay Biochemical Assay: Fluorescence Polarization (FP) (Determine IC50 for Menin Binding) Start->FP_Assay Cell_Viability Cell-Based Assays: Cell Viability (e.g., CellTiter-Glo) (Determine IC50 in MLLr/NPM1mut vs WT cells) FP_Assay->Cell_Viability Potent Binders qRT_PCR Mechanism of Action Studies: qRT-PCR for HOXA9/MEIS1 (Confirm target gene downregulation) Cell_Viability->qRT_PCR Selective Hits ChIP_Assay Mechanism of Action Studies: Chromatin Immunoprecipitation (ChIP) (Assess H3K79me2 modification) qRT_PCR->ChIP_Assay In_Vivo In Vivo Efficacy Studies: Mouse Xenograft Models (Evaluate anti-tumor activity) ChIP_Assay->In_Vivo Confirmed MoA End Lead Candidate for Clinical Development In_Vivo->End Efficacious Compounds

Caption: A general experimental workflow for the preclinical evaluation of menin-MLL inhibitors.

Conclusion

M-1121, revumenib, and ziftomenib represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. M-1121 distinguishes itself as a covalent inhibitor with potent preclinical activity and selectivity. Revumenib and ziftomenib have demonstrated promising clinical efficacy, leading to further clinical development. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of epigenetic drug discovery and development, facilitating the continued investigation and optimization of this important class of therapeutic agents.

References

Unraveling the Synergistic Potential of M-1211 in Acute Myeloid Leukemia (AML) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the synergistic effects of a compound designated M-1211 with existing Acute Myeloid Leukemia (AML) therapies have not yielded specific publicly available data under this identifier. Extensive searches for "this compound" in the context of AML treatment, its mechanism of action, and synergistic studies did not uncover a direct match. It is plausible that this compound represents an internal, preclinical, or otherwise non-publicly disclosed compound name.

While direct data on this compound is not currently available, the broader landscape of AML research is rich with studies on synergistic drug combinations. The standard of care for AML for many years has been a combination of cytarabine (B982) and an anthracycline like daunorubicin, a testament to the power of synergy in combating this aggressive hematological malignancy.[1][2] The field is continually exploring novel combinations to overcome resistance and improve patient outcomes.

The Rationale for Pursuing Synergy in AML

The heterogeneity of AML, both between patients and within an individual's cancer cell population, presents a significant therapeutic challenge.[1] This complexity often leads to the development of drug resistance when single agents are used. Combining drugs with different mechanisms of action can address this heterogeneity and prevent the emergence of resistant clones. Synergistic interactions allow for enhanced efficacy at lower doses, potentially reducing off-target toxicity and improving the therapeutic window.[1][2]

Promising Avenues for Synergistic Combinations in AML

Recent research has highlighted several classes of drugs that show promise in synergistic combinations for AML:

  • Targeted Therapies: Drugs targeting specific mutations, such as FLT3 inhibitors for FLT3-mutated AML or IDH1/2 inhibitors for AML with those mutations, are often combined with standard chemotherapy or other novel agents.

  • BCL-2 Inhibitors: Venetoclax, a BCL-2 inhibitor, has shown remarkable synergistic activity with hypomethylating agents like azacitidine and has become a cornerstone of treatment for certain AML populations.

  • Menin Inhibitors: A newer class of drugs, menin inhibitors, are being investigated in AML with KMT2A rearrangements or NPM1 mutations.[3][4] Early studies suggest potential for synergistic effects when combined with other targeted therapies like the RARα agonist tamibarotene.[3]

  • Mitochondria-Targeting Drugs: Some research indicates that AML cells may be particularly vulnerable to agents that target mitochondrial function.[5] Combining these "mitocans" with other chemotherapeutics has shown synergistic cytotoxicity in preclinical models.[5]

Hypothetical Synergistic Mechanisms

Should this compound emerge as a viable AML drug candidate, its potential for synergy would depend on its mechanism of action. Below are hypothetical signaling pathways illustrating how a novel agent might synergize with existing therapies.

cluster_pathway1 Apoptosis Induction Pathway M1211 This compound (Hypothetical Pro-apoptotic) BAX_BAK BAX/BAK M1211->BAX_BAK Activates BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2 BCL-2 BCL2_Inhibitor->BCL2 Inhibits BCL2->BAX_BAK Inhibits Caspase Caspase Activation BAX_BAK->Caspase Apoptosis Apoptosis Caspase->Apoptosis cluster_pathway2 Cell Cycle Arrest Pathway M1211_CDK This compound (Hypothetical CDK Inhibitor) Chemotherapy Chemotherapy (e.g., Cytarabine) CDK Cyclin-Dependent Kinases M1211_CDK->CDK Inhibits DNA_Damage DNA Damage Chemotherapy->DNA_Damage Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest cluster_workflow In Vitro Synergy Workflow Cell_Culture Culture AML Cell Lines Drug_Treatment Treat with this compound, other AML drugs, and combinations Cell_Culture->Drug_Treatment Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Apoptosis_Assay Measure Apoptosis (e.g., Annexin V staining) Drug_Treatment->Apoptosis_Assay Synergy_Analysis Calculate Combination Index (CI) using Chou-Talalay method Viability_Assay->Synergy_Analysis Mechanism_Study Western Blot, qPCR for mechanistic insights Apoptosis_Assay->Mechanism_Study

References

Safety Operating Guide

Essential Guide to the Safe Disposal of M-1211 (Methyltrichlorosilane)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedural guidance for the safe handling and disposal of M-1211, identified as Methyltrichlorosilane. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.

Immediate Safety and Handling Precautions

Methyltrichlorosilane is a hazardous chemical that requires careful handling. It is crucial to wear appropriate personal protective equipment (PPE) at all times. This includes impervious gloves, chemical safety goggles approved by ANSI, and a NIOSH-approved respirator.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2] Emergency eyewash and deluge showers must be readily accessible.[1]

Spill & Leak Management

In the event of a spill or leak, immediate action is necessary to prevent harm and environmental contamination.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[2]

  • Eliminate Ignition Sources : Remove all sources of ignition as the vapors may form explosive mixtures with air.[2][3]

  • Containment : For large spills, dike the material to prevent spreading. Use non-combustible absorbent materials like vermiculite, sand, or earth to soak up the product.[4]

  • Cleanup : Use non-sparking tools for cleanup.[4] Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination : Wash the spill area thoroughly. Contaminated clothing should be removed immediately and washed before reuse.[4][5]

Step-by-Step Disposal Protocol

All chemical waste must be managed in accordance with federal, state, and local regulations.[6] Under no circumstances should hazardous waste be disposed of down the drain.[7]

  • Waste Identification and Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "Methyltrichlorosilane".[7][8] Do not use abbreviations or chemical formulas.[8]

    • The label must also include the date of waste generation, the location (department and room number), and the principal investigator's name and contact information.[8]

  • Container Management :

    • Use a suitable, leak-proof container that is compatible with Methyltrichlorosilane.[7] Keep the container tightly closed except when adding waste.[2][7]

    • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong bases and oxidizing agents.[1][5]

    • It is recommended to use secondary containment to prevent spills.[7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][8]

    • Provide a complete list of the chemicals to be disposed of.[8] Each container must be listed separately on the hazardous waste information form.[8]

  • Disposal of Empty Containers :

    • Empty containers that held Methyltrichlorosilane must be triple-rinsed with a suitable solvent.[6][7]

    • The rinsate from this process must be collected and treated as hazardous waste.[7]

    • After triple-rinsing and air-drying in a ventilated area (like a chemical fume hood), the container can be disposed of in the regular trash or recycling, provided all hazard labels have been removed or defaced.[6]

Quantitative Disposal Data

ParameterValue/InformationSource
RCRA Waste NumberU227 (for Trichloromethane, a related compound)[1]
Land DisposalThis material is banned from land disposal according to RCRA.[1]

Note: While the provided Safety Data Sheet for a similar compound lists a RCRA number, it is crucial to confirm the specific waste codes with your local EHS department as they can vary.

Disposal Process Workflow

The following diagram illustrates the key stages of the this compound (Methyltrichlorosilane) disposal process.

This compound (Methyltrichlorosilane) Disposal Workflow cluster_0 On-Site Handling cluster_1 Spill & Emergency cluster_2 Disposal Pathway cluster_3 Empty Container Disposal A Waste Generation (Used this compound) B Label Container: 'Hazardous Waste' 'Methyltrichlorosilane' A->B Label Immediately C Store in a Safe, Ventilated Area B->C Secure Storage H Contact EHS for Pickup C->H Ready for Disposal D Spill Occurs E Evacuate & Ventilate D->E Safety First F Contain & Absorb (Non-combustible material) E->F Mitigation G Collect Waste (Use non-sparking tools) F->G Cleanup G->B Segregate & Label I Complete Hazardous Waste Form H->I Documentation J Approved Waste Disposal Plant I->J Final Disposal K Empty this compound Container L Triple-Rinse with Appropriate Solvent K->L Decontamination M Collect Rinsate as Hazardous Waste L->M Waste Collection N Deface Label & Dispose of Container in Trash L->N After Rinsing M->B Combine with Liquid Waste

Caption: this compound (Methyltrichlorosilane) Disposal Workflow

References

Navigating the Safe Handling of M-1211: A Critical Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The designation "M-1211" is applied to several commercially available products with distinctly different chemical compositions and associated hazards. Due to this ambiguity, it is imperative for researchers, scientists, and drug development professionals to first accurately identify the specific "this compound" product they are handling before implementing safety protocols. This guide provides an overview of the various substances identified as this compound and outlines the critical importance of consulting the product-specific Safety Data Sheet (SDS) for appropriate handling and disposal procedures.

Initial identification of your specific this compound is the critical first step in ensuring laboratory safety. The following products are all designated as this compound, each with unique properties and safety requirements:

  • DOW CORNING® Z-1211 METHYLTRICHLOROSILANE: A highly flammable and corrosive chemical intermediate.[1]

  • BELZONA® 1211 (E-METAL) SOLIDIFIER: A two-component paste system for emergency repairs that can cause serious eye damage and skin irritation.[2]

  • LINQBOND™ Pthis compound: A flammable liquid and vapor that is hazardous upon inhalation and can cause severe skin burns and eye damage.[3]

  • ThreeBond1211: A silicone gasket product classified as a combustible liquid that may cause allergic skin reactions and serious eye irritation.[4]

Once you have confirmed the identity of your this compound, the corresponding Safety Data Sheet (SDS) is your primary source for detailed safety and handling information. The SDS will provide comprehensive guidance on personal protective equipment, first-aid measures, and disposal protocols.

General Safety Principles and Personal Protective Equipment (PPE)

While the specific PPE will vary based on the this compound product in use, a baseline of protective measures is standard in any laboratory setting. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their workers to minimize exposure to workplace hazards.[5] This includes, but is not limited to, gloves, safety glasses, and protective clothing.[5][6][7][8]

A comprehensive PPE program is essential and should be tailored to the specific hazards present. [5] This program should include training on when PPE is necessary, what kind is required, how to properly use it, and its limitations.[5]

Below is a generalized workflow for handling chemical substances. This is a conceptual diagram and must be adapted based on the specific recommendations in the SDS for your this compound product.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Select appropriate PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow SDS guidelines Doff PPE Doff PPE Dispose of Waste->Doff PPE

Conceptual workflow for chemical handling.

Detailed Protocols and Data Presentation

To provide you with actionable and precise safety information, please specify which this compound product you are using. Once you have identified the correct substance, we can provide:

  • A detailed summary of quantitative data from the relevant SDS, presented in clearly structured tables for easy comparison of physical and chemical properties.

  • Specific experimental protocols for safe handling and emergency procedures.

  • A tailored Graphviz diagram illustrating the precise workflow and decision-making process for handling your specific this compound.

Your safety is our priority. By working together to identify the exact substance you are handling, we can ensure you have the most accurate and relevant information to maintain a safe laboratory environment.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。